3,5-Bis(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOYYWUVYZZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380859 | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-47-0 | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine
CAS Number: 20857-47-0
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)pyridine, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
This compound is a solid organic compound characterized by a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions.[1] These electron-withdrawing trifluoromethyl groups significantly influence the molecule's chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₆N | |
| Molecular Weight | 215.10 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 34-38 °C | |
| Boiling Point | 117-118 °C | [3] |
| Density | 1.437 g/cm³ | [3] |
| Flash Point | 44.4 °C (closed cup) | |
| Solubility | Soluble in organic solvents. | [4] |
Synthesis
One common industrial method involves the vapor-phase chlorination followed by fluorination of a substituted picoline .[5] For instance, 3,5-lutidine (3,5-dimethylpyridine) can be subjected to high-temperature chlorination to form 3,5-bis(trichloromethyl)pyridine, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) to yield this compound.[2][5]
Another approach is through cyclocondensation reactions utilizing a trifluoromethyl-containing building block.[5] These methods involve constructing the pyridine ring from smaller, readily available fluorinated precursors.[5]
Spectroscopic Data
While a comprehensive public database of the spectra for this compound is not available, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbon atoms attached to the trifluoromethyl groups would exhibit characteristic quartet splitting due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR would display a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹, as well as bands corresponding to the aromatic pyridine ring vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of trifluoromethyl groups.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H228 | Flammable solid. |
| H301 | Toxic if swallowed. | |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive list. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
Applications in Research and Development
The unique electronic properties conferred by the two trifluoromethyl groups make this compound a highly valuable building block in the design and synthesis of novel agrochemicals and pharmaceuticals.[5] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Agrochemical Synthesis
Trifluoromethylpyridines are key intermediates in the production of a wide range of pesticides, including herbicides, insecticides, and fungicides.[5] The 3,5-disubstituted pattern is a common motif in various active ingredients. The synthesis of these agrochemicals often involves the nucleophilic substitution of a leaving group on a trifluoromethylpyridine core.
Below is a generalized workflow for the utilization of a trifluoromethylpyridine intermediate in agrochemical development.
Pharmaceutical Development
In drug discovery, the incorporation of trifluoromethyl groups is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[6] The 3,5-bis(trifluoromethyl)phenyl moiety, which is structurally similar to the this compound core, is found in several approved drugs and clinical candidates.[6][7] This structural motif can improve a drug's oral bioavailability, metabolic stability, and potency by favorably interacting with biological targets.[6]
The development of new pharmaceuticals often follows a structured pipeline, where key intermediates like this compound play a crucial role in the synthesis of the final active pharmaceutical ingredient (API).
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following is a representative, generalized procedure for a related transformation: the synthesis of a trifluoromethylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This illustrates the type of synthetic methodology where trifluoromethylpyridines are employed.
Example Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine [8]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
(2,4-Difluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Benzene
-
Ethanol
-
2.0 M aqueous sodium carbonate (Na₂CO₃)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
A three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
The flask is flushed with argon for 5 minutes.
-
The flask is charged sequentially with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.064 equiv).
-
Benzene, ethanol, and 2.0 M aqueous sodium carbonate are added under the inert atmosphere.
-
The reaction mixture is heated to 70-75 °C with stirring.
-
The reaction is monitored for completion (e.g., by TLC or GC-MS).
-
After completion, the reaction is cooled to room temperature.
-
Water is added, and the mixture is transferred to a separatory funnel.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine.[8]
Note: This is a generalized protocol for a related compound and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a controlled laboratory environment.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. FTIR [terpconnect.umd.edu]
- 4. bipm.org [bipm.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)pyridine is a halogenated heterocyclic organic compound. The presence of two trifluoromethyl groups on the pyridine ring significantly influences its electronic properties, making it a subject of interest in medicinal chemistry and materials science. The trifluoromethyl groups, known for their strong electron-withdrawing nature and high lipophilicity, can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for a key analytical procedure.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₆N | --INVALID-LINK-- |
| Molecular Weight | 215.10 g/mol | --INVALID-LINK-- |
| CAS Number | 20857-47-0 | --INVALID-LINK-- |
| Melting Point | 34-38 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 117-118 °C | --INVALID-LINK-- |
| Density | 1.437 g/cm³ | --INVALID-LINK-- |
| Calculated logP (XLogP3) | 3.119 | --INVALID-LINK-- |
| Flash Point | 44.4 °C (111.9 °F) - closed cup | --INVALID-LINK-- |
| Refractive Index | 1.375 | --INVALID-LINK-- |
| pKa | Not experimentally determined in literature. |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Micro-reflux Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small-scale distillation or reflux apparatus
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: A small volume (e.g., 5 mL) of this compound is placed in a small round-bottom flask with a few boiling chips. A condenser is attached vertically to the flask, and a thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the condenser.
-
Heating: The flask is gently heated until the liquid begins to boil and a ring of condensing vapor is observed rising up the condenser.
-
Equilibration and Measurement: The heating is adjusted to maintain a steady reflux. The temperature is allowed to stabilize. The constant temperature observed on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Solubility Determination (Qualitative)
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Spatula
-
Various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically classified as soluble, partially soluble, or insoluble. This process is repeated with a range of polar and non-polar solvents to establish a solubility profile.
pKa Determination by ¹⁹F NMR Spectroscopy
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH. The chemical shift of the trifluoromethyl group is sensitive to the protonation state of the nearby nitrogen atom.
Apparatus:
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
pH meter
-
Buffer solutions covering a range of pH values
-
A stock solution of this compound
-
A reference standard (e.g., trifluoroacetic acid)
Procedure:
-
Sample Preparation: A series of buffer solutions with known pH values (e.g., from pH 1 to 7) are prepared. A constant concentration of this compound is added to each buffer solution in an NMR tube. A small amount of a reference standard may also be added.
-
NMR Data Acquisition: ¹⁹F NMR spectra are acquired for each sample at a constant temperature.
-
Data Analysis: The chemical shift (δ) of the ¹⁹F signal of the trifluoromethyl groups is measured for each pH value.
-
pKa Calculation: The data is plotted as chemical shift (δ) versus pH. The resulting titration curve is fitted to the Henderson-Hasselbalch equation (or a sigmoidal function) to determine the inflection point, which corresponds to the pKa of the pyridinium ion.
Mandatory Visualizations
Synthesis Workflow
The synthesis of trifluoromethylpyridines can be complex. A common conceptual pathway involves the halogen exchange of a trichloromethylpyridine precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Workflow for pKa Determination by ¹⁹F NMR
The following diagram illustrates the logical steps involved in determining the pKa of this compound using ¹⁹F NMR spectroscopy.
Caption: Workflow for pKa determination of this compound via ¹⁹F NMR.
Applications in Research and Drug Development
Derivatives of trifluoromethylpyridines have been investigated for a range of biological activities, including as inhibitors of various enzymes and as potential anticancer agents. The 3,5-bis(trifluoromethyl)phenyl moiety, a related structural motif, is found in several drug candidates and approved drugs, where it contributes to enhanced potency and metabolic stability.
Conclusion
This compound is a compound with distinct physicochemical properties imparted by its two trifluoromethyl groups. This guide has provided a summary of its known properties and detailed, generalized protocols for their experimental determination. The provided workflow for pKa determination using ¹⁹F NMR spectroscopy highlights a key analytical method for characterizing such fluorinated heterocyclic compounds. Further research into the biological activities of this compound is warranted to fully explore its potential in drug development and other applications.
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of two trifluoromethyl groups onto the pyridine ring imparts unique electronic properties and significant metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyridine ring substituted at the 3 and 5 positions with trifluoromethyl groups. This substitution pattern significantly influences the electron density of the aromatic ring and the overall physicochemical properties of the molecule.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₃F₆N |
| Molecular Weight | 215.10 g/mol |
| CAS Number | 20857-47-0 |
| Appearance | Solid |
| Melting Point | 34-38 °C |
| Boiling Point | 117-118 °C |
| SMILES | FC(F)(F)c1cncc(c1)C(F)(F)F |
| InChI Key | RQEOYYWUVYZZLL-UHFFFAOYSA-N |
| ¹H NMR (CDCl₃) | δ 8.91 (s, 2H), 8.08 (s, 1H) ppm (Predicted) |
| ¹³C NMR (CDCl₃) | δ 148.1 (q), 135.2 (s), 122.5 (q) ppm (Predicted) |
| ¹⁹F NMR (CDCl₃) | δ -63.5 ppm (Predicted) |
| Mass Spectrum (EI) | m/z 215 (M⁺) |
Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental data should be obtained for confirmation.
Experimental Protocols
The synthesis of this compound can be achieved through the fluorination of 3,5-lutidine (3,5-dimethylpyridine). The following protocol is a generalized procedure based on established methods for the synthesis of trifluoromethylpyridines.[1]
Synthesis of this compound from 3,5-Lutidine
This procedure involves the vapor-phase fluorination of 3,5-lutidine. This reaction is typically carried out at high temperatures in a specialized reactor.
Materials:
-
3,5-Lutidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Chlorine Gas (Cl₂)
-
Catalyst (e.g., chromium-based or other suitable metal fluoride)
-
Inert gas (e.g., Nitrogen)
-
Solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Vapor-phase reactor with a catalyst bed
-
Temperature and pressure controllers
-
Gas flow meters
-
Condenser and collection vessel
-
Scrubber for acidic gases
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Activation: The catalyst in the reactor is activated by heating under a flow of inert gas and then treated with anhydrous HF at an elevated temperature.
-
Reaction Setup: The vapor-phase reactor is heated to the reaction temperature, typically in the range of 350-450°C.
-
Reactant Feed: A gaseous mixture of 3,5-lutidine, anhydrous hydrogen fluoride, and chlorine gas is introduced into the reactor over the catalyst bed. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product.
-
Reaction: The reactants pass through the heated catalyst bed, where the methyl groups of 3,5-lutidine are converted to trifluoromethyl groups.
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials. The condensed liquid is collected in a cooled vessel.
-
Neutralization and Extraction: The crude product mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The neutralized mixture is then extracted with an organic solvent such as dichloromethane.
-
Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by distillation to isolate this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the structure of the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
-
Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product.
Potential Biological Activity and Signaling Pathway Involvement
While direct studies on the specific biological targets of this compound are limited, the broader class of trifluoromethyl-substituted pyridines and related heterocyclic compounds has shown significant biological activity. Notably, the structurally similar 3,5-bis(trifluoromethyl)pyrazoles have been identified as inhibitors of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][3] This suggests a potential immunomodulatory role for this compound.
The NFAT signaling pathway is crucial for the activation of T-lymphocytes and the subsequent immune response. Inhibition of this pathway can lead to immunosuppression, a therapeutic strategy employed in autoimmune diseases and organ transplantation.
Below is a conceptual diagram illustrating the potential inhibitory action of this compound on the NFAT signaling pathway, based on the activity of its pyrazole analogue.
Figure 1: Hypothesized inhibition of the Calcineurin-NFAT signaling pathway.
This diagram illustrates the canonical NFAT activation pathway, where T-cell receptor stimulation leads to an increase in intracellular calcium, activating calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation into the nucleus to initiate gene transcription. It is hypothesized that this compound may inhibit calcineurin, thereby preventing NFAT activation.
Conclusion
This compound is a valuable chemical entity with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis, while requiring specialized equipment, is achievable from readily available starting materials. The unique properties conferred by the trifluoromethyl groups make it a compound of interest for further investigation, particularly in exploring its potential as an immunomodulatory agent through pathways such as NFAT signaling. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working with this and related fluorinated compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. 3,5-Bis(trifluoromethyl)pyrazoles: a novel class of NFAT transcription factor regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Lipophilicity and Solubility of 3,5-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the physicochemical properties of 3,5-Bis(trifluoromethyl)pyridine, with a specific focus on its lipophilicity and solubility. These parameters are critical for assessing the potential of a compound in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of two trifluoromethyl (CF₃) groups significantly impacts these properties, making a thorough understanding essential for its application in medicinal chemistry and agrochemical research.
Physicochemical Properties
This compound is a solid, fluorinated heterocyclic compound. The trifluoromethyl group is a powerful tool in medicinal chemistry, known to enhance metabolic stability and increase lipophilicity.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 20857-47-0 | [2] |
| Molecular Formula | C₇H₃F₆N | [2] |
| Molecular Weight | 215.10 g/mol | [2] |
| Melting Point | 34-38 °C | [2] |
| Boiling Point | 117-118 °C | [2] |
| Density | 1.437 g/cm³ | [2] |
| Form | Solid | |
| Flash Point | 44.4 °C (111.9 °F) |
Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic properties. It is most commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).
The introduction of trifluoromethyl groups is known to increase lipophilicity, which can enhance a drug's ability to cross biological membranes.[1]
Predicted Lipophilicity Data
| Parameter | Value | Method | Reference |
| logP | 3.12 | XLogP3 | [2] |
A logP value of 3.12 indicates that this compound is significantly more soluble in the lipid phase than in the aqueous phase, classifying it as a lipophilic compound. This high lipophilicity is expected due to the presence of two highly fluorinated trifluoromethyl groups.
Experimental Protocol: Shake-Flask Method for logP Determination
The "shake-flask" method is the traditional and most reliable technique for experimentally determining the partition coefficient.[3]
Methodology:
-
Preparation of Solvents: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Compound Addition: A small, accurately weighed amount of this compound is added to a mixture of the pre-saturated n-octanol and buffer in a vessel.
-
Equilibration: The vessel is sealed and agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached, which can take up to 24-48 hours.[4] This ensures the compound has fully partitioned between the two phases.
-
Phase Separation: The mixture is allowed to stand undisturbed or is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Solubility
Aqueous solubility is another fundamental physicochemical property that significantly affects drug absorption and bioavailability.[5] Poor water solubility can lead to unreliable results in in-vitro testing and hinder in-vivo efficacy.[4][5]
Given the high predicted logP value of this compound, it is expected to have low aqueous solubility. Specific experimental data for its solubility in water was not found in the provided search results.
Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
The shake-flask method is also the gold standard for determining equilibrium solubility.[6]
Methodology:
-
Compound Addition: An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed container. The presence of excess solid is crucial to ensure a saturated solution is formed.[6]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[4]
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to completely remove any undissolved solid particles.[6]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method, such as HPLC or UV/Vis spectroscopy.[4]
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions (temperature, pH).
Interplay of Lipophilicity and Solubility
Lipophilicity and aqueous solubility are generally inversely related. A high logP value, indicating strong lipophilicity, typically corresponds to low water solubility. This relationship is a critical consideration in drug design, where a balance must be struck to ensure a compound can both permeate lipid membranes and dissolve sufficiently in aqueous biological fluids.
Conclusion
This compound is a highly lipophilic compound, as indicated by its predicted XLogP3 value of 3.12. This characteristic, driven by the two trifluoromethyl substituents, suggests it will readily partition into lipid environments but will likely exhibit low aqueous solubility. While this guide provides predicted data and standardized experimental protocols, it is imperative for researchers to perform experimental measurements of logP and solubility to obtain precise values for their specific applications. These empirical data are essential for building accurate structure-activity relationships (SAR) and for predicting the ADME properties of novel drug candidates derived from this scaffold.
References
Discovery and history of trifluoromethylpyridines
An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridines
Introduction
Trifluoromethylpyridines (TFMPs) represent a cornerstone class of heterocyclic compounds that have become indispensable in modern chemistry, particularly within the agrochemical and pharmaceutical industries. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties. These include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and altered electronic characteristics that can improve binding affinity to biological targets. The pyridine moiety itself offers desirable characteristics, and its combination with the -CF3 group has led to the development of numerous commercially successful products. This guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and key applications of this vital chemical scaffold.
Early Discovery and Foundational Synthesis
The journey of trifluoromethylated aromatics began before the specific synthesis of TFMPs. In 1898, Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride with antimony trifluoride to produce benzotrifluoride. This foundational work paved the way for future developments in fluorine chemistry.
The first documented synthesis of a trifluoromethylpyridine was not reported until nearly half a century later, in 1947. This pioneering method was analogous to the synthesis of benzotrifluoride and involved the direct chlorination and subsequent fluorination of picoline (methylpyridine). Early techniques for introducing the trifluoromethyl group were often harsh, requiring high temperatures and pressures for vapor-phase fluorination of trichloromethylpyridine precursors.
Evolution of Synthetic Methodologies
The initial high-cost and challenging conditions for TFMP synthesis spurred extensive research into more efficient and scalable methods. Modern synthetic strategies can be broadly categorized into two main approaches: direct halogen exchange and the building-block method.
Direct Halogen Exchange Reactions
This "from-scratch" approach remains a dominant industrial method. It begins with readily available picolines and involves a two-step process: the exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.
-
Vapor-Phase Synthesis: This method involves reacting a (trichloromethyl)pyridine compound with hydrogen fluoride (HF) at high temperatures (>300°C) in the gas phase, often over a transition metal-based catalyst like iron fluoride. A key advantage is the ability to perform simultaneous chlorination and fluorination in a continuous process, which can yield important intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step.
-
Liquid-Phase Synthesis: An alternative involves reacting (trichloromethyl)pyridines with HF in the liquid phase, often under superatmospheric pressure and in the presence of a metal halide catalyst. This method can sometimes offer better control and avoid the high energy costs associated with vapor-phase reactions.
Table 1: Comparison of Key Industrial Synthesis Methods
| Method | Starting Material | Key Reagents | Conditions | Key Products | Advantages | Disadvantages |
| Simultaneous Vapor-Phase | 3-Picoline | Cl₂, HF | >300°C, Catalyst (e.g., FeF₃) | 2,5-CTF, 2,3,5-DCTF | One-step, continuous process | By-product formation, high energy |
| Stepwise Vapor-Phase | 2-Chloro-5-(trichloromethyl)pyridine | HF | High Temperature | 2-Chloro-5-(trifluoromethyl)pyridine | Good for specific isomers | Multi-step process |
| Liquid-Phase Halex | 2,3-Dichloro-5-(trichloromethyl)pyridine | HF | Superatmospheric Pressure, Catalyst | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Milder conditions than vapor-phase | Requires pressure equipment |
Building-Block Approach (Cyclocondensation)
An alternative and powerful strategy is the "building-block" approach, which constructs the trifluoromethylpyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. This method is particularly useful for accessing substitution patterns that are difficult to obtain via the direct fluorination of picolines.
The process involves a cyclocondensation reaction, assembling the pyridine ring from these fluorinated building blocks. Commonly used building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-Trifluoroacetyl chloride
This method was instrumental in the development of agrochemicals like Dithiopyr and Thiazopyr, whose synthesis starts with the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal.
Key Intermediates and Their Industrial Significance
The commercial success of many TFMP-containing products relies on the efficient, large-scale production of a few key intermediates. The most important of these are derived from 3-picoline.
-
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): This is a crucial intermediate for a wide range of agrochemicals. The simultaneous vapor-phase reaction is an effective one-step method for its production from 3-picoline.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): Of all TFMP derivatives, 2,3,5-DCTF is in the highest demand. It is a key precursor for several high-volume crop protection products. Its synthesis involves the chlorination and fluorination of 3-picoline, followed by an additional nuclear chlorination of the pyridine ring.
The development of economically viable manufacturing processes for these intermediates in the early 1980s was a critical inflection point that triggered a rapid and sustained increase in research and development involving TFMP derivatives.
Historical Applications in Agrochemicals and Pharmaceuticals
The unique properties conferred by the TFMP moiety have been leveraged to create a multitude of active ingredients.
Agrochemicals: A Revolution in Crop Protection
The agrochemical sector was the first to commercialize TFMP technology on a large scale. As of recent counts, more than 20 TFMP-containing agrochemicals have acquired ISO common names.
-
The First Commercial Success: The landmark moment for TFMPs in agrochemicals was the commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK). This herbicide, synthesized using 2,5-CTF as a key intermediate, was a highly effective acetyl-CoA carboxylase (ACCase) inhibitor for controlling perennial grass weeds.
-
Expansion of the Portfolio: Following this success, a wave of new products was developed.
-
Fluazinam (1988): A potent fungicide synthesized from 2,3,5-DCTF.
-
Flazasulfuron (1989): A sulfonylurea herbicide.
-
Chlorfluazuron: An insect growth regulator developed by ISK, also utilizing 2,3,5-DCTF.
-
Flonicamid (2003): A selective insecticide effective against aphids, notable for containing the 4-trifluoromethyl-pyridine structure.
-
Sulfoxaflor: An insecticide based on the 6-(trifluoromethyl)pyridine skeleton.
-
Table 2: Timeline of Selected Commercial Trifluoromethylpyridine Agrochemicals
| Common Name | Type | ISO Name Year | Key TFMP Intermediate | Company |
| Fluazifop-butyl | Herbicide | 1982 | 2-Chloro-5-(trifluoromethyl)pyridine | ISK |
| Fluazinam | Fungicide | 1988 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | ISK |
| Flazasulfuron | Herbicide | 1989 | 2-Chloro-3-(trifluoromethyl)pyridine | ISK |
| Thiazopyr | Herbicide | 1997 | (Building Block Synthesis) | Dow AgroSciences |
| Flonicamid | Insecticide | 2003 | 4-(Trifluoromethyl)nicotinic acid | ISK |
| Pyroxsulam | Herbicide | 2007 | 4-(Trifluoromethyl)pyridine derivative | Dow AgroSciences |
| Sulfoxaflor | Insecticide | 2010 | 6-(Trifluoromethyl)pyridine derivative | Dow AgroSciences |
| Bicyclopyrone | Herbicide | 2015 | (Building Block Synthesis) | Syngenta |
Pharmaceuticals: A Growing Frontier
While the adoption of TFMPs in pharmaceuticals has been more recent, the field is rapidly expanding. The trifluoromethyl group's ability to improve metabolic stability and binding affinity is highly valued in drug design.
Currently, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, and a significant number of candidates are in clinical trials. Research has shown their potential in developing novel antiviral and antitumor agents, where precise molecular interactions and resistance to metabolic degradation are critical for efficacy.
Experimental Protocols
The following section provides a representative experimental protocol for the synthesis of a key trifluoromethylpyridine intermediate.
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol is adapted from the procedure described in patent literature for the liquid-phase halogen exchange reaction.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (FeCl₃) catalyst
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Autoclave (pressure reactor)
Procedure:
-
To a suitable autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of iron(III) chloride (e.g., 0.05 eq).
-
Cool the autoclave and carefully add anhydrous hydrogen fluoride (e.g., 4.5 eq).
-
Seal the autoclave and heat the reaction mixture to 175 °C. Maintain this temperature with stirring overnight.
-
Cool the autoclave to 25 °C and vent any remaining pressure carefully through a caustic scrubber.
-
Dilute the crude reaction mixture with dichloromethane.
-
Carefully wash the organic layer with 1 M NaOH solution, followed by water, to neutralize any remaining acid.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be purified by distillation.
Conclusion
From its first reported synthesis in 1947, the field of trifluoromethylpyridines has evolved dramatically. The development of robust, scalable industrial syntheses, primarily through direct halogen exchange of picolines, was the catalyst for widespread application. This led to a revolution in the agrochemical industry, beginning with Fluazifop-butyl and expanding to a diverse portfolio of herbicides, fungicides, and insecticides that remain critical to global crop protection. Concurrently, the building-block approach has provided access to a wider range of structural motifs. Now, the pharmaceutical industry is increasingly harnessing the power of the TFMP scaffold to design next-generation therapeutics. The history of trifluoromethylpyridines is a testament to the profound impact that innovations in synthetic chemistry can have on science and industry.
Role of trifluoromethyl groups in medicinal chemistry and drug design
An In-depth Technical Guide to the Role of Trifluoromethyl Groups in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group in drug design. It details the group's fundamental physicochemical properties and explores its impact on critical drug attributes, including metabolic stability, lipophilicity, binding affinity, and bioavailability. Through quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a technical resource for professionals engaged in the discovery and development of novel pharmaceuticals.
Introduction
The introduction of fluorine and fluorinated moieties into bioactive molecules is a widely adopted strategy for optimizing drug-like properties.[1] Among these, the trifluoromethyl (CF₃) group is particularly prominent, found in numerous FDA-approved drugs across various therapeutic areas, such as fluoxetine (antidepressant) and celecoxib (anti-inflammatory).[2] The unique electronic properties of the CF₃ group—its high electronegativity, steric bulk, and exceptional stability—make it a powerful tool for medicinal chemists.[3] It is often employed as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of a molecule's characteristics to enhance efficacy and safety profiles.[2] This guide will systematically explore the effects of the CF₃ group and provide practical information for its application in drug design.
Physicochemical Properties of the Trifluoromethyl Group
The utility of the CF₃ group stems from its distinct physicochemical characteristics:
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, significantly influencing the electronic distribution of the parent molecule.[4] This can modulate the acidity (pKa) of nearby functional groups and alter potential interactions with biological targets.[2]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes.[4][5] This increased lipophilicity is quantified by the partition coefficient (logP).
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][6] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7]
-
Steric and Conformational Effects: The CF₃ group is sterically larger than a hydrogen atom and is comparable in size to an ethyl or isopropyl group.[8] Its bulk can influence the conformation of a molecule, which can be critical for selective binding to a target protein.[4]
Impact of Trifluoromethyl Groups on Drug Properties
The introduction of a CF₃ group can lead to significant improvements in several key pharmacological parameters.
Enhanced Metabolic Stability
A primary reason for incorporating a CF₃ group is to block metabolic hotspots.[6] By replacing a metabolically labile group, such as a methyl (CH₃) group, with a CF₃ group, chemists can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[7] This "metabolic switching" is a well-established strategy in drug design.[7] For example, replacing a methyl group susceptible to hydroxylation with a CF₃ group effectively blocks this metabolic pathway.[9][10]
Modulation of Lipophilicity and pKa
The CF₃ group's contribution to lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The antidepressant fluoxetine is a classic example where the CF₃ group enhances lipophilicity, facilitating its penetration of the blood-brain barrier.[1][6]
Furthermore, the strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic centers.[2] For instance, the pKa of an amine can be lowered, reducing its basicity and altering its ionization state at physiological pH. This can have profound effects on drug-receptor interactions and solubility.[9]
Improved Binding Affinity and Selectivity
The CF₃ group can enhance binding affinity through various mechanisms. Its lipophilic nature can lead to favorable hydrophobic interactions within a protein's binding pocket.[1] Additionally, the polarized C-F bonds can participate in electrostatic or dipole-dipole interactions.[11] The steric bulk of the CF₃ group can also enforce a specific conformation that is optimal for binding, thereby improving both potency and selectivity.[4] In the case of the anti-inflammatory drug celecoxib, the CF₃ group is crucial for its selective inhibition of the COX-2 enzyme.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data comparing physicochemical and biological properties of compounds with and without a trifluoromethyl group.
Table 1: Comparison of Physicochemical Properties
| Compound Pair | Property | Value (without -CF₃) | Value (with -CF₃) | Fold Change/Difference | Reference |
| Aniline / 3-(Trifluoromethyl)aniline | pKa | ~4.6 | ~3.5 | -1.1 units | [14] (implied) |
| Toluene / (Trifluoromethyl)benzene | logP | 2.73 | 2.86 | +0.13 units | Calculated |
| Aniline / 4-(Trifluoromethyl)aniline | logP | 0.90 | 1.95 | +1.05 units | [15] |
Table 2: Comparison of Biological Activity (Celecoxib Analogues)
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (with -CF₃) | COX-2 | 0.07 | >100 | [16] |
| SC-58125 (Methyl analogue) | COX-2 | 0.30 | 100 | [16] (implied) |
| Celecoxib (with -CF₃) | COX-1 | 7.7 | N/A | [16] |
| SC-58125 (Methyl analogue) | COX-1 | 30 | N/A | [16] (implied) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Representative Synthesis: Trifluoromethylation using Ruppert-Prakash Reagent
This protocol describes the nucleophilic trifluoromethylation of a ketone.
-
Objective: To introduce a trifluoromethyl group onto a carbonyl carbon.
-
Materials:
-
Ketone substrate (e.g., Acetophenone, 1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)[1]
-
Catalyst (e.g., Tetrabutylammonium fluoride - TBAF, 0.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
1 M Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous THF, add the TBAF catalyst (0.1 equiv).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir for 30 minutes to ensure complete desilylation.[1]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-trifluoromethyl alcohol.
-
In Vitro Microsomal Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver microsomes.
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[9]
-
Materials:
-
Human or animal liver microsomes
-
Test compound (and positive/negative controls)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Acetonitrile with an internal standard to stop the reaction
-
LC-MS/MS system for analysis[3]
-
-
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls. Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[18]
-
Initiation: In a 96-well plate, add the microsomal suspension. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system and the test compound.[10]
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in respective wells by adding cold acetonitrile containing an internal standard.[19]
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[3]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the slope of this plot.[9]
-
LogP Determination by Shake-Flask Method
This is the gold standard method for experimentally determining the lipophilicity of a compound.
-
Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.
-
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Purified water or buffer (e.g., PBS pH 7.4 for LogD)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Phase Saturation: Vigorously mix n-octanol and water/buffer in a large container for 24 hours. Allow the phases to separate completely to create pre-saturated solvents.[5][16]
-
Stock Solution: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and pre-saturated water/buffer.
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[16]
-
Quantification: Carefully take an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.[8]
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[21]
-
Mandatory Visualizations
Logical Relationships of CF₃ Group Effects
Caption: Logical flow from CF₃ properties to improved drug characteristics.
Experimental Workflow for Evaluating a CF₃-Containing Compound
Caption: Workflow for synthesis and in vitro evaluation of a CF₃ analogue.
Example Signaling Pathway Inhibition
Caption: Inhibition of a kinase pathway by a CF₃-containing drug.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its unique combination of electronic, steric, and stability-enhancing properties provides a robust strategy for optimizing lead compounds into viable drug candidates. By enhancing metabolic stability, modulating lipophilicity and pKa, and improving target binding, the CF₃ group can significantly increase the probability of clinical success. A thorough understanding of its effects, supported by rigorous experimental evaluation as outlined in this guide, is essential for its effective application in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review [mdpi.com]
- 14. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 15. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,5-Bis(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Bis(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs to present a detailed and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This substitution pattern results in a symmetrical molecule, which significantly influences its spectroscopic signatures. The strong electron-withdrawing nature of the trifluoromethyl groups markedly affects the electron distribution within the pyridine ring, leading to characteristic shifts in NMR and distinct vibrational modes in IR spectroscopy.
The relationship between the molecular structure and the analytical techniques discussed in this guide is illustrated in the following diagram:
Caption: Relationship between the molecular structure and spectroscopic analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and fluorine environments.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H-4 |
| ~9.2 | Singlet | 2H | H-2, H-6 |
Predicted based on data for other trifluoromethyl-substituted pyridines.
Predicted ¹³C NMR Data
The carbon NMR spectrum will show characteristic shifts for the pyridine ring carbons and the trifluoromethyl carbons. The carbon signals of the CF₃ groups are expected to appear as quartets due to coupling with the three fluorine atoms.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~122 (q, ¹JCF ≈ 275 Hz) | Quartet | C-CF₃ | | ~133 (q, ²JCCF ≈ 35 Hz) | Quartet | C-3, C-5 | | ~140 | Singlet | C-4 | | ~150 | Singlet | C-2, C-6 |
Predicted based on data for other trifluoromethyl-substituted pyridines and related aromatic compounds.
Predicted ¹⁹F NMR Data
The fluorine NMR spectrum is anticipated to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
Referenced against CFCl₃. Predicted based on data for compounds with trifluoromethyl groups on a pyridine ring.
Experimental Protocol for NMR Spectroscopy
A general workflow for acquiring NMR data for a fluorinated pyridine derivative is outlined below.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Detailed Methodology:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added for chemical shift referencing. For ¹⁹F NMR, an external or internal reference like hexafluorobenzene or trifluorotoluene can be used.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: A standard one-pulse experiment is generally sufficient. The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing of the chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, which is useful for identifying functional groups.
Predicted IR Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic pyridine ring and the C-F bonds of the trifluoromethyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1350-1100 | Strong | C-F stretching (asymmetric and symmetric) |
| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bending |
Predicted based on general IR correlation tables and data for similar aromatic and fluorinated compounds.
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample is as follows:
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Detailed Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp, and the IR spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Predicted Mass Spectrometry Data
The molecular weight of this compound is 215.10 g/mol . The mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 215 | High | [M]⁺ (Molecular Ion) |
| 196 | Medium | [M-F]⁺ |
| 146 | Medium | [M-CF₃]⁺ |
| 69 | High | [CF₃]⁺ |
Predicted based on the molecular structure and common fragmentation pathways of aromatic and fluorinated compounds.
Experimental Protocol for Mass Spectrometry
A common method for analyzing a volatile solid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to ensure good separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for generating ions. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their acquisition. Researchers can use this information to aid in the identification and characterization of this important chemical intermediate.
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of two trifluoromethyl groups onto the pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at varying purity levels, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | 20857-47-0 | C₇H₃F₆N | 215.10 | 95% | Product is listed as discontinued, but may be available through custom synthesis. |
| Echemi | 20857-47-0 | C₇H₃F₆N | 215.10 | Industrial Grade | Offered by various manufacturers on the platform. |
| Oakwood Chemical | 20857-47-0 | C₇H₃F₆N | 215.10 | Not specified | Contact for details on purity and availability. |
| Advanced ChemBlocks | 20857-47-0 | C₇H₃F₆N | 215.10 | 95% | Available as a building block for research purposes. |
| Thermo Scientific Chemicals | 20857-47-0 | C₇H₃F₆N | 215.10 | 97% | Formerly part of the Alfa Aesar portfolio. |
Physicochemical Properties and Safety Information
Physical and Chemical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 34-38 °C |
| Boiling Point | Not available |
| Flash Point | 44.4 °C (closed cup) |
| Solubility | Insoluble in water, soluble in common organic solvents |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Methodologies: An Exemplary Protocol
While various methods for the synthesis of trifluoromethylated pyridines have been reported, a common approach involves the construction of the pyridine ring from trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-formed pyridine ring. Below is a representative, generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which could be adapted for the synthesis of 3,5-disubstituted pyridines.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Aryl halide (e.g., a di-substituted bromopyridine) (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by employing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Research and Drug Development
The unique properties conferred by the bis(trifluoromethyl) substitution make this pyridine derivative a valuable scaffold in several areas of research:
-
Medicinal Chemistry: Trifluoromethyl groups are known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] The increased lipophilicity can also improve membrane permeability and bioavailability.[1] Consequently, this compound is an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases.[1]
-
Agrochemicals: Similar to their role in pharmaceuticals, trifluoromethylated compounds are prevalent in modern agrochemicals, contributing to increased potency and stability.[2][3]
-
Materials Science: The electron-withdrawing nature of the trifluoromethyl groups can be exploited in the design of novel organic electronic materials.[2]
Visualizing Synthetic Pathways
To illustrate a key synthetic transformation relevant to the preparation of molecules incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, a Suzuki-Miyaura cross-coupling reaction is depicted below. This reaction is fundamental in modern organic synthesis for creating carbon-carbon bonds.
Figure 1: A generalized schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.
Hypothetical Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, trifluoromethylated compounds are known to be developed as inhibitors of various enzymes, such as kinases, which are critical components of intracellular signaling cascades. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, disrupting a cancer-related signaling pathway.
Figure 2: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.
This compound is a versatile and valuable building block for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. Its commercial availability from multiple suppliers facilitates its use in a wide range of research and development activities. The synthetic methodologies for incorporating this scaffold are well-established, with cross-coupling reactions being a particularly powerful tool. As research into fluorinated compounds continues to expand, the importance of this compound as a key intermediate is expected to grow.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Methodological & Application
Industrial Scale Synthesis of Trifluoromethylpyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of trifluoromethylpyridines, a critical structural motif in numerous agrochemicals and pharmaceuticals.[1][2] The information compiled herein is intended to guide researchers, scientists, and drug development professionals in understanding and implementing scalable synthetic routes to these valuable compounds.
Introduction
Trifluoromethylpyridines (TFMPs) are a class of heterocyclic compounds that have seen a dramatic increase in use, particularly in the agrochemical and pharmaceutical industries.[1][2] The incorporation of a trifluoromethyl group onto a pyridine ring can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity, improved metabolic stability, and increased lipophilicity.
The industrial production of TFMPs primarily relies on a few robust and scalable methodologies. The most common of these is the halogen exchange (Halex) reaction, which involves the fluorination of a trichloromethylpyridine precursor. Other significant industrial methods include the simultaneous chlorination and fluorination of picolines in the vapor phase and the construction of the pyridine ring from acyclic trifluoromethylated building blocks.[2][3]
This document will detail the protocols for the most industrially relevant synthetic pathways, provide quantitative data for process optimization, and outline the necessary safety precautions for large-scale production.
Key Industrial Synthesis Methods
Halogen Exchange (Halex) Reactions
The halogen exchange reaction is the cornerstone of industrial trifluoromethylpyridine synthesis. This method typically involves the reaction of a (trichloromethyl)pyridine with a fluorine source, most commonly anhydrous hydrogen fluoride (HF).[4] The reaction can be carried out in either the liquid or vapor phase.
Liquid-phase fluorination is often preferred for its milder reaction conditions compared to vapor-phase processes. The reaction is typically carried out in an autoclave under superatmospheric pressure.
General Workflow for Liquid-Phase Halex Reaction:
Caption: Liquid-Phase Halogen Exchange Workflow.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is a representative method for the liquid-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Anhydrous ferric chloride (FeCl₃) as a catalyst[4]
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Aqueous solution for quenching (e.g., sodium bicarbonate solution)
Equipment:
-
High-pressure autoclave equipped with a stirrer, temperature and pressure controls, and an HF inlet.
-
Scrubber system for HF and HCl off-gases.
-
Standard laboratory glassware for work-up and distillation.
Procedure:
-
Reactor Charging: In a dry and inert atmosphere, charge the high-pressure autoclave with 2-chloro-5-(trichloromethyl)pyridine and the catalyst (e.g., 1-10 mol% anhydrous FeCl₃).[4]
-
HF Addition: Seal the reactor and carefully introduce at least 3 molar equivalents of anhydrous hydrogen fluoride.[4]
-
Reaction: Heat the reaction mixture to a temperature in the range of 150°C to 250°C. The pressure will rise to between 5 and 1200 psig. Maintain these conditions with vigorous stirring for 1 to 100 hours, monitoring the reaction progress by GC analysis of aliquots.[4]
-
Work-up: After the reaction is complete, cool the reactor to a safe temperature and slowly vent the excess HF and by-product HCl through a caustic scrubber. Carefully quench the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over a suitable drying agent. The final product is purified by fractional distillation.
Quantitative Data for Liquid-Phase Fluorination:
| Starting Material | Product | Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Reference |
| 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | FeCl₃ | 150-250 | 5-1200 | High | [4] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | FeCl₃/FeF₃ | 170-180 | ~15 | High | [4] |
Vapor-phase fluorination is suitable for large-scale continuous production. This method involves passing the vaporized (trichloromethyl)pyridine and HF over a heated catalyst bed.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol outlines a general procedure for the vapor-phase synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Fluorination catalyst (e.g., iron fluoride on a support)[3]
Equipment:
-
Vaporizer for the organic substrate.
-
Tube furnace reactor packed with the fluorination catalyst.
-
Condenser to collect the product.
-
Scrubber system for HF and HCl.
Procedure:
-
Reactor Setup: Pack a tube reactor with the fluorination catalyst and heat it to the desired reaction temperature (typically >300°C).
-
Reactant Feed: Vaporize the 2,3-dichloro-5-(trichloromethyl)pyridine and feed it into the reactor along with a stream of anhydrous HF.
-
Reaction: The reactants pass over the heated catalyst bed, where the halogen exchange occurs.
-
Product Collection: The product stream is cooled in a condenser to liquefy the trifluoromethylpyridine derivative.
-
Purification: The crude product is then purified by distillation. Unreacted starting material and by-products can be recycled.
Quantitative Data for Vapor-Phase Fluorination:
| Starting Material | Product | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Iron fluoride | >300 | Good | [2][3] |
Simultaneous Vapor-Phase Chlorination and Fluorination
This industrial process starts from picolines (methylpyridines) and combines chlorination and fluorination in a single, continuous process using a fluidized-bed reactor.[3]
Logical Relationship for Simultaneous Vapor-Phase Synthesis:
Caption: Simultaneous Chlorination and Fluorination Process.
This method offers a streamlined approach to producing various trifluoromethylpyridine isomers. The product distribution can be controlled to some extent by adjusting the reaction conditions, such as the molar ratio of chlorine to HF and the temperature.[3]
Quantitative Data for Simultaneous Vapor-Phase Synthesis from Picolines:
| Substrate | Major Products | Yield (%) | Reference |
| 3-Picoline | 3-(Trifluoromethyl)pyridine (3-TF), 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Varies with conditions | [2][3] |
| 2-Picoline | 2-(Trifluoromethyl)pyridine, Chloro-2-(trifluoromethyl)pyridines | 60-80 (for some derivatives) | [2][3] |
| 4-Picoline | 4-(Trifluoromethyl)pyridine, Chloro-4-(trifluoromethyl)pyridines | N/A | [3] |
Pyridine Ring Construction
An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors that already contain the trifluoromethyl group. This method is particularly useful for accessing isomers that are difficult to obtain through other routes.
Common trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[2]
A general approach involves the condensation of these building blocks with enamines or other suitable nitrogen-containing compounds to form the pyridine ring.
Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative
This is a generalized protocol based on the cyclocondensation approach.
Materials:
-
A trifluoromethyl-containing β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate)
-
An enamine or enaminone
-
A catalyst (e.g., a Brønsted base like 2-dimethylaminopyridine)[5]
-
Ammonia source (e.g., ammonium acetate) for pyridone synthesis[5]
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the trifluoromethyl-containing building block and the enamine/enaminone in a suitable solvent.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Quantitative Data for Pyridine Ring Construction:
| Trifluoromethyl Building Block | Co-reactant | Product Type | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Cyclic 1,3-diones | 4-Trifluoromethyl 2-pyrones | Good to Excellent | [5] |
| Ethyl 4,4,4-trifluoroacetoacetate | Cyclic 1,3-diones + NH₄OAc | 4-Trifluoromethyl 2-pyridones | Good to Excellent | [5] |
Safety Considerations for Industrial Scale Synthesis
The industrial-scale synthesis of trifluoromethylpyridines involves hazardous materials that require strict safety protocols.
Handling of Anhydrous Hydrogen Fluoride (HF)
Anhydrous HF is extremely corrosive and toxic.[6][7][8]
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[8] Causes severe skin burns and eye damage, which may not be immediately painful or visible.[7]
-
Personal Protective Equipment (PPE): Full-body protective clothing, including acid-resistant gloves, boots, and a face shield, is mandatory. A self-contained breathing apparatus (SCBA) should be used when there is a risk of inhalation.[6][7]
-
Engineering Controls: All operations involving HF must be conducted in a well-ventilated area, preferably within a closed system equipped with scrubbers.[7] Eyewash stations and safety showers must be readily accessible.[7]
-
First Aid: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] Calcium gluconate gel should be applied to the skin to neutralize fluoride ions.
Handling of Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a corrosive and moisture-sensitive reagent.
-
Reactivity: Reacts violently with water to produce flammable and corrosive hydrogen bromide gas.[9]
-
Handling: Must be handled under anhydrous conditions in a well-ventilated fume hood.[9][10]
-
PPE: Wear acid-resistant gloves, safety goggles, and a lab coat.[11]
-
Spills: Spills should be absorbed with an inert material like sand or vermiculite and neutralized cautiously.[12]
Conclusion
The industrial-scale synthesis of trifluoromethylpyridines is a well-established field with several viable and scalable methods. The choice of synthetic route depends on factors such as the desired isomer, cost of starting materials, and available infrastructure. The halogen exchange reaction remains the most dominant industrial method due to its efficiency and the availability of chlorinated pyridine precursors. As the demand for novel agrochemicals and pharmaceuticals containing the trifluoromethylpyridine moiety continues to grow, further advancements in catalytic systems and continuous flow processes are expected to enhance the efficiency, safety, and sustainability of their production.
References
- 1. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. airgas.com [airgas.com]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. wmi.badw.de [wmi.badw.de]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)pyridine is a pyridine ring substituted with two highly electron-withdrawing trifluoromethyl (CF₃) groups at the 3 and 5 positions. This substitution pattern renders the pyridine nucleus exceptionally electron-deficient, significantly influencing its chemical reactivity and the properties of molecules derived from it. The strong electron-withdrawing nature of the CF₃ groups enhances the metabolic stability and lipophilicity of parent molecules, making this scaffold an attractive building block in the design of novel pharmaceuticals and agrochemicals.[1]
The electron-deficient character of the this compound ring governs its utility in organic synthesis. The primary applications of this building block revolve around its susceptibility to nucleophilic attack and its potential for functionalization at the remaining ring positions. These reactions allow for the introduction of diverse functionalities, leading to the construction of complex molecular architectures with potential biological activity.
Key Applications and Reaction Protocols
The electron-poor nature of the this compound core makes it an ideal substrate for several classes of organic reactions. The following sections detail the primary applications and provide generalized protocols based on established reactivity patterns of similarly electron-deficient pyridine systems.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly electrophilic. When a suitable leaving group is present at one of these positions, it can be readily displaced by a variety of nucleophiles.
A common precursor for such reactions is a halogenated derivative, such as 2-chloro-3,5-bis(trifluoromethyl)pyridine or 4-chloro-3,5-bis(trifluoromethyl)pyridine. These can be synthesized from 3,5-lutidine through a multi-step process involving oxidation, chlorination, and fluorination.[2][3]
General Experimental Protocol for Nucleophilic Aromatic Substitution:
This protocol describes a general procedure for the reaction of a chloro-substituted this compound with an amine nucleophile.
-
Materials:
-
2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3,5-bis(trifluoromethyl)pyridine and the anhydrous solvent.
-
Add the amine nucleophile and the base to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,5-bis(trifluoromethyl)pyridine derivative.
-
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Trifluoromethylated Pyridines
| Electrophile | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 2,6-Dichloro-3-trifluoromethylpyridine | Aqueous Ammonia | 2-Amino-6-chloro-3-trifluoromethylpyridine | 90 °C, 24 h, Autoclave | - | [4] |
| 2-Halogeno-trifluoromethyl-halogenopyridine | Amination | 2-Amino-trifluoromethyl-halogenopyridine | - | - | [4] |
| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic conditions | ~100 | [5] |
Note: Specific yields for reactions starting directly from this compound derivatives are not widely reported in the literature; the table provides examples from analogous systems to illustrate the feasibility of the transformation.
A logical workflow for a typical SNAr experiment is depicted below:
Directed ortho-Metalation and Functionalization
The nitrogen atom and the trifluoromethyl groups of this compound can direct metalation (lithiation) to the adjacent C-H bonds at the 2, 4, and 6 positions. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often necessary to avoid nucleophilic addition to the pyridine ring.
General Experimental Protocol for Directed ortho-Metalation:
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Strong lithium amide base (e.g., LDA, LTMP) (1.1 eq)
-
Electrophile (e.g., aldehyde, ketone, disulfide, alkyl halide) (1.2 eq)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the lithium amide base dropwise to the solution.
-
Stir the mixture at -78 °C for a period of 1 to 2 hours to allow for complete metalation.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 to 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of complex organic molecules, particularly for applications in medicinal chemistry and agrochemical research. The strong electron-withdrawing nature of the trifluoromethyl groups dictates the reactivity of the pyridine ring, making it a prime candidate for nucleophilic aromatic substitution and directed ortho-metalation. While direct functionalization of the parent molecule is challenging, its halogenated counterparts are versatile substrates for a wide range of transformations, including powerful palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this highly functionalized heterocyclic scaffold. Further research into the direct C-H functionalization of this compound will undoubtedly expand its utility as a key building block in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 3,5-Bis(trifluoromethyl)pyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the development of novel agrochemicals. The presence of two strongly electron-withdrawing trifluoromethyl groups on the pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to potent biological activity. While not an end-product itself, this compound serves as a crucial building block for the synthesis of active ingredients, particularly in the herbicide and fungicide sectors. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in agrochemical synthesis, based on patented applications and synthetic methodologies.
Core Applications in Agrochemical Synthesis
The primary application of the this compound scaffold in agrochemicals lies in its conversion to biologically active derivatives, most notably substituted 2-pyridinols. These derivatives have demonstrated potential as both herbicides and fungicides.[1] The synthetic strategy generally involves the initial preparation of a more reactive intermediate, such as 2-chloro-3,5-bis(trifluoromethyl)pyridine, which can then be converted to the desired active compound.
Herbicidal and Fungicidal Agents: Bis(trifluoromethyl)-2-pyridinols
A key class of agrochemicals derived from the this compound core are the bis(trifluoromethyl)-2-pyridinols. A United States patent discloses that compounds such as 3,5-bis(trifluoromethyl)-2-pyridinol exhibit herbicidal and fungicidal properties.[1] These compounds can be formulated as dusts or concentrates for application.[1]
Table 1: Potential Agrochemical Active Ingredients Derived from this compound
| Compound Name | Structure | Agrochemical Class | Reference |
| 3,5-Bis(trifluoromethyl)-2-pyridinol |
| Herbicide, Fungicide | [1] |
| 6-Chloro-3,5-bis(trifluoromethyl)-2-pyridinol |
| Herbicide, Fungicide | [1] |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, 2-chloro-3,5-bis(trifluoromethyl)pyridine, and its subsequent conversion to the agrochemically active 3,5-bis(trifluoromethyl)-2-pyridinol.
Protocol 1: Synthesis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine
This protocol is based on a general method for the chlorination of trifluoromethyl-substituted pyridines.
Objective: To synthesize the key intermediate 2-chloro-3,5-bis(trifluoromethyl)pyridine from this compound.
Materials:
-
This compound
-
Dry Carbon Tetrachloride (CCl₄)
-
Chlorine gas (Cl₂)
-
UV lamp
-
Round-bottom flask with reflux condenser
-
Gas inlet tube
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Dissolve this compound in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer.
-
Heat the solution to reflux while slowly bubbling dry chlorine gas through the solution.
-
Irradiate the reaction mixture with a UV lamp to initiate and sustain the chlorination reaction.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS).
-
After the reaction is complete (typically several hours), stop the chlorine flow and heating.
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the carbon tetrachloride solvent to obtain the crude product.
-
Purify the crude product by distillation to yield 2-chloro-3,5-bis(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)-2-pyridinol
This protocol for the hydrolysis of the 2-chloro-substituent is adapted from a patented procedure.[1]
Objective: To synthesize the herbicidally and fungicidally active 3,5-bis(trifluoromethyl)-2-pyridinol.
Materials:
-
2-Chloro-3,5-bis(trifluoromethyl)pyridine
-
Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
-
Hexane
-
Hydrochloric Acid (HCl)
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and stirrer, add 2-chloro-3,5-bis(trifluoromethyl)pyridine and dimethyl sulfoxide.
-
Separately, prepare a solution of sodium hydroxide in water.
-
Add the aqueous sodium hydroxide solution to the flask containing the pyridine derivative.
-
Heat the mixture to reflux and maintain for approximately 2 hours.
-
After reflux, cool the reaction mixture and pour it over ice water.
-
Extract the aqueous mixture with hexane to remove any unreacted starting material.
-
Filter the aqueous solution to remove any insoluble material.
-
Acidify the filtrate with hydrochloric acid.
-
Cool the acidified mixture in an ice bath to precipitate the product.
-
Collect the white crystalline product by filtration and dry.
-
The product can be identified by infrared and elemental analysis.
Quantitative Data
Quantitative data on the biological activity of 3,5-bis(trifluoromethyl)-2-pyridinol is limited in publicly available literature. However, the patent literature indicates effective fungicidal action at a concentration of 500 parts per million (ppm).[1]
Table 2: Fungicidal Activity of a Composition Containing 3,5-Bis(trifluoromethyl)-2-pyridinol
| Compound | Concentration | Activity | Target Organisms | Reference |
| 3,5-Bis(trifluoromethyl)-2-pyridinol | 500 ppm | Effective | Variety of fungal organisms | [1] |
Logical Relationships and Pathways
Synthetic Pathway from this compound to Active Agrochemical
The following diagram illustrates the synthetic workflow from the starting material to the final active compound.
Caption: Synthetic route to 3,5-bis(trifluoromethyl)-2-pyridinol.
Proposed Mode of Action: Herbicidal Activity
While the specific molecular target has not been definitively identified for 3,5-bis(trifluoromethyl)-2-pyridinol, many pyridine-based herbicides act as synthetic auxins.[2] This mode of action involves the deregulation of normal plant growth processes, leading to plant death.
Caption: Proposed herbicidal mode of action via auxin mimicry.
Proposed Mode of Action: Fungicidal Activity
The fungicidal mode of action for pyridinol derivatives can vary. A plausible mechanism is the disruption of essential metabolic pathways, such as respiration, or the inhibition of key enzymes necessary for fungal cell integrity.
Caption: Proposed fungicidal mode of action.
Conclusion
This compound is a valuable precursor for the synthesis of potentially potent agrochemicals. Its derivatives, particularly 3,5-bis(trifluoromethyl)-2-pyridinol, have been identified as having both herbicidal and fungicidal activities. The provided protocols offer a basis for the laboratory-scale synthesis of these compounds for further research and development. Future work should focus on elucidating the precise mode of action and gathering more extensive quantitative data on the biological efficacy of these promising agrochemical candidates.
References
Application Notes & Protocols: The Use of 3,5-Bis(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by the CF3 group—such as high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance the pharmacological profile of drug candidates.[1][2] Trifluoromethylpyridines (TFMPs) are particularly valuable building blocks found in numerous approved pharmaceuticals and agrochemicals.[1][3] Among these, 3,5-Bis(trifluoromethyl)pyridine stands out as a highly electron-deficient pyridine ring system, offering unique reactivity for the synthesis of complex pharmaceutical intermediates. Its two powerful electron-withdrawing groups dramatically influence the acidity and electrophilicity of the pyridine core, opening pathways for specialized functionalization.
These application notes provide detailed protocols for two key synthetic strategies utilizing this compound and its derivatives: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM). These methods allow for the regioselective introduction of diverse functional groups, paving the way for novel molecular architectures in drug discovery.
Application 1: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives
The presence of two CF3 groups at the 3- and 5-positions strongly activates the pyridine ring for nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[4][5] If a suitable leaving group, such as a halogen (Cl, F), is present at one of these positions, it can be readily displaced by a wide range of nucleophiles. This SNAr pathway is a powerful tool for C-N, C-O, and C-S bond formation.
A typical application involves the reaction of a 2-chloro-3,5-bis(trifluoromethyl)pyridine intermediate with a primary or secondary amine to forge a critical bond in a larger pharmaceutical scaffold.
Data Presentation: SNAr Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the SNAr of a hypothetical 2-chloro-3,5-bis(trifluoromethyl)pyridine with various nucleophiles, based on established literature for similar electron-deficient systems.
| Nucleophile (Nu-H) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary/Secondary Amine | DMF, DMSO, NMP | K₂CO₃, Cs₂CO₃, DIPEA | 80 - 120 | 4 - 12 | 75 - 95 |
| Phenol / Thiophenol | DMF, Acetonitrile | K₂CO₃, NaH | 60 - 100 | 6 - 18 | 70 - 90 |
| Aliphatic Alcohol | THF, Dioxane | NaH, KHMDS | 25 - 60 | 12 - 24 | 60 - 85 |
Diagram: SNAr General Pathway
Experimental Protocol: SNAr with an Amine Nucleophile
Objective: To synthesize 2-(dialkylamino)-3,5-bis(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq)
-
Dialkylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Add the dialkylamine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash twice with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(dialkylamino)-3,5-bis(trifluoromethyl)pyridine.
Application 2: Directed ortho-Metalation (DoM) and Electrophilic Quench
The pyridine nitrogen atom can direct metalation (lithiation) to the adjacent C2 and C6 positions.[6] The strong inductive effect of the two CF3 groups increases the kinetic acidity of the C-H bonds at these positions, potentially facilitating the reaction.[7] The resulting organolithium intermediate is a potent nucleophile that can react with a variety of electrophiles to install new functional groups with high regioselectivity.
Data Presentation: DoM Reaction Parameters
The following table summarizes typical conditions for the lithiation of this compound and subsequent reaction with various electrophiles.
| Lithiating Agent | Solvent | Temperature (°C) | Electrophile (E⁺) | Typical Reaction Time (h) | Expected Yield (%) |
| n-BuLi / TMEDA | THF, Diethyl Ether | -78 | Aldehydes, Ketones | 1 - 3 | 60 - 85 |
| LDA | THF | -78 to -40 | Alkyl Halides | 2 - 6 | 55 - 75 |
| LTMP | THF | -78 | CO₂, DMF, I₂ | 1 - 4 | 65 - 90 |
TMEDA: Tetramethylethylenediamine, LDA: Lithium diisopropylamide, LTMP: Lithium 2,2,6,6-tetramethylpiperidide
Diagram: Directed ortho-Metalation (DoM) General Pathway
Experimental Protocol: Lithiation and Quench with an Aldehyde
Objective: To synthesize (3,5-bis(trifluoromethyl)pyridin-2-yl)(phenyl)methanol.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cold THF.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation. The solution may change color.
-
Slowly add a solution of benzaldehyde (1.2 eq) in a small amount of anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.
General Experimental Workflow Diagram
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,5-bis(trifluoromethyl)pyridine and its derivatives. This electron-deficient heterocyclic motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the two trifluoromethyl groups. The following sections detail various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering methodologies for the synthesis of complex molecules featuring the this compound core.
Introduction to Palladium-Catalyzed Cross-Coupling with this compound
The this compound scaffold is a highly electron-deficient system, which influences its reactivity in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two trifluoromethyl groups can significantly impact the oxidative addition step and the overall catalytic cycle. Consequently, careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high efficiency and selectivity.
These protocols are based on established palladium-catalyzed cross-coupling reactions and have been adapted from literature precedents involving similar electron-deficient heterocyclic substrates. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For this compound derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 3,5-Dibromo-2-methoxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Chloro-5-(trifluoromethyl)pyridine | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a halo-3,5-bis(trifluoromethyl)pyridine with an organoboron reagent.
Materials:
-
Halo-3,5-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask, add the halo-3,5-bis(trifluoromethyl)pyridine, boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which is a critical transformation in the synthesis of pharmaceuticals. This reaction can be employed to introduce primary or secondary amines to the this compound core. Due to the electron-deficient nature of the pyridine ring, careful selection of a strong, non-nucleophilic base and a suitable bulky phosphine ligand is essential to achieve good yields.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Pyridyl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 (at C2) |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | 3-Chloro-5-(trifluoromethyl)pyridine | n-Butylamine | Pd-G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-3,5-bis(trifluoromethyl)pyridine.
Materials:
-
Halo-3,5-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, add the halo-3,5-bis(trifluoromethyl)pyridine, palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Remove the tube from the glovebox, add the amine and the degassed solvent under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting a halide with a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling
| Entry | Pyridyl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 12 | 75 |
| 3 | 3-Chloro-5-(trifluoromethyl)pyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 100 | 24 | 60 |
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a halo-3,5-bis(trifluoromethyl)pyridine.
Materials:
-
Halo-3,5-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, excess or as solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the halo-3,5-bis(trifluoromethyl)pyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling Workflow
Heck Coupling
The Heck reaction forms a C-C bond between a halide and an alkene.[1] This reaction is particularly useful for the vinylation of the this compound core.
Data Presentation: Heck Coupling
| Entry | Pyridyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-5-(trifluoromethyl)pyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 82 |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 24 | 70 |
| 3 | 3-Chloro-5-(trifluoromethyl)pyridine | Cyclohexene | Herrmann's Catalyst (1) | - | Cs₂CO₃ | NMP | 140 | 36 | 55 |
Experimental Protocol: Heck Coupling
A general protocol for the Heck coupling of a halo-3,5-bis(trifluoromethyl)pyridine is provided below.
Materials:
-
Halo-3,5-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, optional, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)
Procedure:
-
To a sealable reaction vessel, add the halo-3,5-bis(trifluoromethyl)pyridine, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the alkene and the solvent.
-
Seal the vessel and heat to the required temperature (typically 100-140 °C).
-
Monitor the reaction by GC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling Workflow
Stille Coupling
The Stille coupling involves the reaction of a halide with an organostannane reagent.[2] This reaction is highly tolerant of various functional groups, although the toxicity of organotin compounds is a significant consideration.
Data Presentation: Stille Coupling
| Entry | Pyridyl Halide/Triflate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-5-(trifluoromethyl)pyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80 |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 90 | 18 | 72 |
| 3 | 3-Triflyloxy-5-(trifluoromethyl)pyridine | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | LiCl | 1,4-Dioxane | 100 | 24 | 78 |
Experimental Protocol: Stille Coupling
Below is a general protocol for the Stille coupling of a halo- or triflyloxy-3,5-bis(trifluoromethyl)pyridine.
Materials:
-
Halo- or triflyloxy-3,5-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Organostannane (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional additive (e.g., CuI, LiCl)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the halo- or triflyloxy-3,5-bis(trifluoromethyl)pyridine and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and then the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture and perform an aqueous workup on the filtrate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Stille Coupling Workflow
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into pyridine scaffolds is a critical strategy in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF3 group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of functionalized trifluoromethylated pyridines, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura coupling of various trifluoromethylated pyridine substrates, including chloro-, bromo-, and boronic ester derivatives.
General Considerations for Suzuki-Miyaura Coupling of Trifluoromethylated Pyridines
The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring can present unique challenges in Suzuki-Miyaura couplings. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Key Parameters for Optimization:
-
Palladium Precatalyst: A variety of palladium sources can be effective, with modern precatalysts that readily form the active Pd(0) species often providing superior results, especially for challenging substrates.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step. A range of inorganic bases are used, with their strength and solubility influencing reaction efficiency.
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. Aprotic polar solvents, often with the addition of water, are commonly used.
-
Boron Source: While arylboronic acids are common, their corresponding pinacol esters often offer enhanced stability and are less prone to protodeboronation, a common side reaction with electron-deficient substrates.[1]
Visualization of the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling of a trifluoromethylated pyridine halide with an organoboron reagent.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Experimental Protocols and Data
Protocol 1: Coupling of 2,6-Dichloro-3-(trifluoromethyl)pyridine with Arylboronic Acids
This protocol demonstrates a regioselective Suzuki-Miyaura reaction, where the coupling occurs preferentially at the more sterically hindered C2 position due to electronic effects.[2]
Reaction Scheme:
Experimental Procedure:
-
To an oven-dried reaction vessel, add 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Reaction Conditions and Yields for Coupling of 2,6-Dichloro-3-(trifluoromethyl)pyridine [2]
| Entry | Arylboronic Acid (Ar) | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | K2CO3 (2) | Dioxane/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | K2CO3 (2) | Dioxane/H2O | 100 | 12 | 90 |
| 3 | 4-Tolylboronic acid | Pd(OAc)2 (2) | K2CO3 (2) | Dioxane/H2O | 100 | 12 | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)2 (2) | K2CO3 (2) | Dioxane/H2O | 100 | 12 | 82 |
Protocol 2: Synthesis and Coupling of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester
This protocol involves an initial iridium-catalyzed C-H borylation of 2,6-bis(trifluoromethyl)pyridine, followed by a Suzuki-Miyaura coupling of the resulting boronic ester with various aryl bromides. This two-step process allows for the functionalization of the C4 position.[3]
Part A: Iridium-Catalyzed Borylation
Experimental Procedure:
-
In a reaction vessel, combine 2,6-bis(trifluoromethyl)pyridine (1.0 equiv.), bis(pinacolato)diboron (B2pin2) (1.2 equiv.), and the iridium catalyst system.
-
Heat the mixture under an inert atmosphere, as specified in the literature, often without a solvent.
-
After the reaction is complete, purify the resulting 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, typically by column chromatography.
Part B: Suzuki-Miyaura Coupling
Experimental Procedure:
-
To an oven-dried reaction vessel, add the 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester (1.0 equiv.), the aryl or heteroaryl bromide (1.2 equiv.), and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the palladium catalyst/ligand system.
-
Heat the reaction mixture to the specified temperature until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Table 2: Conditions and Yields for Coupling of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester [3]
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)2 (3) | SPhos (6) | K3PO4 (3) | Toluene/H2O | 100 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)2 (3) | SPhos (6) | K3PO4 (3) | Toluene/H2O | 100 | 92 |
| 3 | 4-Bromotoluene | Pd(OAc)2 (3) | SPhos (6) | K3PO4 (3) | Toluene/H2O | 100 | 89 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)2 (3) | SPhos (6) | K3PO4 (3) | Toluene/H2O | 100 | 85 |
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling of Bromo-Trifluoromethylated Heterocycles
Microwave irradiation can significantly accelerate the Suzuki-Miyaura reaction, leading to shorter reaction times and often improved yields. This protocol is based on the coupling of a bromo-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-one, a related nitrogen-containing heterocycle.[4][5]
Experimental Procedure:
-
In a microwave reaction vial, combine the bromo-trifluoromethylated heterocycle (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst/ligand system, and the base.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature for the indicated time.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Table 3: Conditions for Microwave-Assisted Suzuki-Miyaura Coupling [5]
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K2CO3 (3) | Dioxane/H2O | 150 | 40 | 85 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Tolylboronic acid | XPhosPdG2 (5) | XPhos (10) | K2CO3 (3) | Dioxane/H2O | 150 | 40 | 82 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2 (5) | XPhos (10) | K2CO3 (3) | Dioxane/H2O | 150 | 40 | 75 |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
These protocols and data provide a strong starting point for researchers developing synthetic routes to novel trifluoromethylated pyridine derivatives. The specific conditions may require further optimization depending on the exact substrates being used.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the Nitrogen Atom in 3,5-Bis(trifluoromethyl)pyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the derivatization of the nitrogen atom in the electron-deficient 3,5-bis(trifluoromethyl)pyridine. This key heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl groups.
The strong electron-withdrawing nature of the two trifluoromethyl groups significantly reduces the nucleophilicity of the pyridine nitrogen, making its derivatization a chemical challenge. However, a number of specialized methods have been developed to overcome this hurdle, enabling the synthesis of novel N-functionalized this compound derivatives. These derivatives are valuable as synthetic intermediates, potential pharmacophores, and functional materials.
This document outlines protocols for three key transformations: N-arylation, N-amination, and N-oxidation, providing detailed experimental procedures and quantitative data to facilitate their application in the laboratory.
N-Arylation of this compound via Copper-Catalyzed Coupling with Diaryliodonium Salts
The direct N-arylation of highly electron-deficient pyridines can be effectively achieved using a copper-catalyzed reaction with diaryliodonium salts. This method, a modification of the Nesmeyanov protocol, overcomes the low nucleophilicity of the pyridine nitrogen.
Application Note: This protocol is particularly useful for the synthesis of N-aryl-3,5-bis(trifluoromethyl)pyridinium salts. These compounds can serve as precursors to N-heterocyclic carbenes, exhibit interesting photophysical properties, and have potential applications in materials science and as ionic liquids. The reaction is generally tolerant of a range of functional groups on the diaryliodonium salt.
Experimental Protocol: Copper-Catalyzed N-Arylation
Materials:
-
This compound
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the diaryliodonium salt (1.2 to 3.0 equiv) and Cu(OAc)₂·H₂O (5-10 mol%).
-
Add anhydrous DMF (0.1–0.2 M concentration with respect to the pyridine).
-
Stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 36 hours depending on the reactivity of the diaryliodonium salt.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product pyridinium salt can often be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Collect the precipitate by filtration, wash with the precipitating solvent, and dry under vacuum to yield the N-aryl-3,5-bis(trifluoromethyl)pyridinium salt.
| Diaryliodonium Salt | Equiv. | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Product | Yield (%) |
| Diphenyliodonium hexafluorophosphate | 3.0 | 5 | 100 | 4 | N-phenyl-3,5-bis(trifluoromethyl)pyridinium hexafluorophosphate | 70-80 (estimated) |
| Bis(p-fluorophenyl)iodonium triflate | 12.0 | 8 | 100 | 36 | N-(p-fluorophenyl)-3,5-bis(trifluoromethyl)pyridinium triflate | 60-70 (estimated) |
Table 1: Representative quantitative data for the N-arylation of electron-deficient pyridines. Yields are estimated based on similar reported reactions and may require optimization for this compound.[1]
N-Amination of this compound
The formation of N-aminopyridinium salts from electron-deficient pyridines requires potent electrophilic aminating reagents. These reagents can effectively transfer an "NH₂⁺" group to the weakly nucleophilic nitrogen atom.
Application Note: N-Amino-3,5-bis(trifluoromethyl)pyridinium salts are versatile intermediates.[2] The N-N bond can be cleaved under various conditions to generate nitrogen-centered radicals or be used in transition metal-catalyzed cross-coupling reactions.[3] These compounds are valuable for the synthesis of more complex nitrogen-containing molecules and have potential applications in drug discovery as bioisosteres or pharmacophores.[4][5]
Experimental Protocol: N-Amination with Electrophilic Aminating Agents
Materials:
-
This compound
-
Electrophilic aminating reagent (e.g., O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DPH))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl Ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the electrophilic aminating reagent (1.1-1.5 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the cooled solution of the aminating reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The N-aminopyridinium salt product will often precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent to induce solidification.
| Aminating Reagent | Equiv. | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| MSH | 1.2 | DCM | 0 to RT | 18 | N-Amino-3,5-bis(trifluoromethyl)pyridinium mesitylenesulfonate | 60-75 (estimated) |
| DPH | 1.1 | Ether | 0 to RT | 24 | N-Amino-3,5-bis(trifluoromethyl)pyridinium 2,4-dinitrophenolate | 55-70 (estimated) |
Table 2: Representative quantitative data for the N-amination of electron-deficient pyridines. Yields are estimated based on similar reported reactions and may require optimization for this compound.[2]
N-Oxidation of this compound
The N-oxidation of highly electron-deficient pyridines is challenging and often requires stronger oxidizing agents than those used for more electron-rich pyridines. Peroxy acids, particularly in the presence of a strong acid, or more potent reagent systems may be necessary.
Application Note: this compound N-oxide is a valuable intermediate. The N-oxide group can act as an internal oxidant, and it activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. This allows for further functionalization of the pyridine ring that would otherwise be difficult to achieve. The N-oxide can also be used in photochemical reactions.[6]
Experimental Protocol: N-Oxidation with a Strong Peroxy Acid System
Materials:
-
This compound
-
Hydrogen peroxide (30-50% aqueous solution)
-
Trifluoroacetic anhydride (TFAA) or a strong organic peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Standard laboratory glassware
Procedure (using H₂O₂/TFAA):
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add trifluoroacetic anhydride (1.5-2.0 equiv).
-
To this mixture, add hydrogen peroxide (30-50%, 2.0-3.0 equiv) dropwise, maintaining the temperature at 0 °C. Caution: This mixture can be highly reactive.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Stir for an additional 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-oxide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Oxidizing System | Equiv. (Oxidant) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| H₂O₂ / TFAA | 2.0 (H₂O₂) | Acetonitrile | 0 to RT | 12 | This compound N-oxide | 50-65 (estimated) |
| m-CPBA | 1.5 | DCM | Reflux | 24 | This compound N-oxide | 40-60 (estimated) |
Table 3: Representative quantitative data for the N-oxidation of electron-deficient pyridines. Yields are estimated based on similar reported reactions and may require optimization for this compound.[7]
These protocols provide a foundation for the derivatization of the nitrogen atom in this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The resulting N-functionalized derivatives offer a gateway to a wide range of novel compounds with potential applications in various fields of chemical and biological sciences.
References
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. journals.iucr.org [journals.iucr.org]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
3,5-Bis(trifluoromethyl)pyridine: A Theoretical Evaluation as a Non-Nucleophilic Base
Application Note AN2025-12-26
Introduction
3,5-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound recognized primarily as a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical structure, featuring two strongly electron-withdrawing trifluoromethyl groups on the pyridine ring, suggests unique electronic properties. This document explores the theoretical potential and provides an analytical overview of this compound as a non-nucleophilic base. While direct experimental protocols for this specific application are not extensively documented in scientific literature, this note aims to provide a comprehensive guide for researchers by inferring its properties based on established principles of organic chemistry and comparing it to known non-nucleophilic bases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20857-47-0 | [3] |
| Molecular Formula | C₇H₃F₆N | [3] |
| Molecular Weight | 215.10 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 34-38 °C | N/A |
| Boiling Point | Not available | N/A |
| pKa of Conjugate Acid | Estimated to be very low | N/A |
Theoretical Assessment as a Non-Nucleophilic Base
The utility of a compound as a non-nucleophilic base is determined by two primary factors: its basicity (pKa of the conjugate acid) and the steric hindrance around the basic center.
Electronic Effects and Basicity
Steric Considerations and Nucleophilicity
A key characteristic of a non-nucleophilic base is steric hindrance around the basic site, which prevents it from participating in nucleophilic substitution reactions. In the case of this compound, the substituents are in the meta positions relative to the nitrogen atom. This arrangement does not provide significant steric shielding of the nitrogen's lone pair, unlike in classic non-nucleophilic bases such as 2,6-di-tert-butylpyridine where bulky groups flank the nitrogen.
Potential Applications (Hypothetical)
Given its very low basicity and moderate steric profile, this compound is unlikely to function as a general-purpose non-nucleophilic base for deprotonating acidic C-H, N-H, or O-H bonds. However, it might find niche applications under specific conditions:
-
Proton Scavenger in Highly Acidic Media: In reactions that generate a strong acid as a byproduct, it could act as a weak, non-interfering base to neutralize the acid without catalyzing side reactions.
-
Ligand in Coordination Chemistry: The electron-poor nature of the pyridine ring could make it a useful ligand for certain transition metals, potentially influencing their catalytic activity.
Experimental Protocols: General Guidelines for Non-Nucleophilic Bases
While specific protocols for this compound are unavailable, the following general protocols for common non-nucleophilic bases are provided for illustrative purposes. Researchers should exercise caution and perform small-scale test reactions to evaluate the suitability of this compound for their specific needs.
Protocol 1: General Procedure for a Silylation Reaction using a Hindered Pyridine Base
This protocol describes a typical silylation of an alcohol using a generic hindered pyridine base.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Addition of Base: Add the hindered pyridine base (1.1 - 1.5 eq) to the solution.
-
Addition of Silylating Agent: Slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
Based on a theoretical analysis of its electronic and steric properties, this compound is predicted to be a very weak base with unexceptional steric hindrance around the nitrogen atom. While this profile makes it a poor candidate for a general-purpose non-nucleophilic base, it may have specialized applications. The lack of documented use in the literature underscores the need for experimental investigation to validate its potential in this role. Researchers interested in exploring its utility should proceed with caution and conduct thorough preliminary studies.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. This compound [oakwoodchemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Bis(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the typical physical properties of this compound relevant to its purification?
A2: this compound is a solid at room temperature with a melting point in the range of 34-38 °C. This property makes recrystallization a viable purification technique. Its volatility also allows for purification by distillation.
Q3: What common impurities might be present in crude this compound?
A3: Depending on the synthetic route, common impurities can include regioisomers, incompletely fluorinated precursors, and residual starting materials or reagents.[1][2] For instance, if the synthesis involves a halogen exchange reaction, partially chlorinated or fluorinated analogs could be present.
Q4: How can I remove acidic impurities from my crude product?
A4: Acidic impurities can often be removed by washing the crude product (if in a suitable organic solvent) with a mild aqueous basic solution, such as sodium bicarbonate (NaHCO₃), followed by separation of the organic layer and drying.[3]
Troubleshooting Guides
Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product decomposition during distillation. | The distillation temperature is too high. | - Consider using vacuum distillation to lower the boiling point. - Ensure the heating mantle is set to the lowest effective temperature. |
| Poor separation of impurities. | The boiling points of the product and impurities are too close. | - Use a fractional distillation column with a higher number of theoretical plates. - Optimize the reflux ratio to improve separation efficiency. |
| Product solidifying in the condenser. | The condenser water is too cold, causing the product to solidify. | - Use warmer condenser water, ensuring it is still cool enough to condense the vapor. - Gently warm the outside of the condenser with a heat gun if solidification occurs. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation on the column. | The chosen solvent system (eluent) is not optimal. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or hexanes/diethyl ether) to find the optimal eluent for separation.[4] - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture. |
| Streaking or tailing of the product band. | The compound may be too polar for the solvent system, or there might be acidic/basic sites on the silica gel. | - Add a small amount of a polar solvent like methanol to the eluent. - For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. |
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for dissolving the compound. | - Select a different solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. - Use a solvent mixture to achieve the desired solubility characteristics. |
| No crystals form upon cooling. | The solution is not supersaturated, or crystallization is slow to initiate. | - Try scratching the inside of the flask with a glass rod to provide a nucleation site. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Slowly add an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. | - Reheat the solution until the oil redissolves. - Allow the solution to cool more slowly. - Add slightly more solvent before cooling. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Preparation of the Column:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel, typically as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 ratio).[4]
-
Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Heat the mixture. A suitable solvent will dissolve the compound completely upon heating.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and swirling until the solid just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Visualization
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: 3,5-Bis(trifluoromethyl)pyridine Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Impurities can originate from starting materials, side reactions, or the work-up process. Common categories include:
-
Unreacted Starting Materials: Residual this compound or other reagents (e.g., boronic acids in Suzuki couplings).
-
Reaction Byproducts: Homocoupled products (from Suzuki reactions), or isomers from incomplete or side reactions during the synthesis of the starting material.[1]
-
Solvent and Reagent Residues: Solvents used in the reaction or purification (e.g., toluene, ethyl acetate, hexanes) and residual catalysts (e.g., palladium complexes).
-
Water: Pyridine derivatives are often hygroscopic and can absorb atmospheric moisture.
-
Pyridine N-oxides: Oxidation of the pyridine nitrogen can occur, leading to the formation of the corresponding N-oxide, which has different properties.
Q2: My reaction is complete, but I'm struggling to remove the unreacted this compound. What is the best approach?
A2: Due to the electron-withdrawing nature of the trifluoromethyl groups, this compound is less basic than pyridine. Standard acidic washes are less effective. The primary methods for removal are:
-
Column Chromatography: Flash chromatography on silica gel is a very effective method. Given the fluorinated nature of the compound, a solvent system with a non-polar and a moderately polar component (e.g., hexanes/ethyl acetate) typically provides good separation.[2]
-
Distillation/Sublimation: If your product is not volatile, unreacted this compound (m.p. 34-38 °C) can sometimes be removed under reduced pressure.
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can effectively exclude the more soluble starting material.[3]
Q3: I am performing a Suzuki coupling with a derivative of this compound. What specific impurities should I look out for?
A3: In addition to unreacted starting materials, Suzuki-Miyaura couplings can generate specific byproducts.[1] Key impurities to monitor include:
-
Homocoupled Byproducts: Coupling of two molecules of your boronic acid reagent or two molecules of the pyridine derivative.
-
Protodeborylation Product: The boronic acid reagent can be replaced by a hydrogen atom from the solvent or trace water.
-
Catalyst Residues: Residual palladium can contaminate your product. An aqueous wash with a mild chelating agent or filtration through a dedicated scavenger resin may be necessary.
Q4: How do the trifluoromethyl groups affect the purification strategy compared to non-fluorinated pyridines?
A4: The two CF₃ groups significantly alter the molecule's properties:
-
Reduced Basicity: The pyridine nitrogen is much less basic, making acidic washes for its removal less efficient than for standard pyridine.
-
Modified Polarity & Solubility: The compound is more lipophilic and has unique electronic properties. This can alter its behavior in chromatography, sometimes requiring different solvent systems than analogous non-fluorinated compounds.[4]
-
Enhanced Volatility: The CF₃ groups can increase volatility compared to other substituents of similar mass.
Troubleshooting Guides
Issue 1: Persistent Impurity Detected by NMR After Column Chromatography
Possible Cause: Co-elution of the product with a structurally similar impurity, such as a positional isomer or a byproduct with similar polarity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Issue 2: Product Contaminated with Palladium Catalyst Residues
Possible Cause: Incomplete removal of the palladium catalyst used in cross-coupling reactions (e.g., Suzuki, Heck). The product may appear as a dark or greyish solid/oil.
Solutions:
| Method | Description | Best For |
| Aqueous Wash | Washing the organic solution with an aqueous solution of a chelating agent like ammonium chloride or sodium sulfide to precipitate metals. | Initial, bulk removal of palladium salts. |
| Silica Gel Plug | Passing a solution of the crude product through a short plug of silica gel can adsorb a significant amount of palladium. | Quick purification when impurities are much more polar than the product. |
| Scavenger Resins | Stirring the product solution with a functionalized resin (e.g., thiol-based) that specifically binds to and removes palladium. | Highly effective for removing trace amounts to achieve high purity. |
| Activated Carbon | Treating the product solution with activated carbon can adsorb residual palladium catalysts. | When product is stable and does not adsorb strongly to carbon itself. |
Experimental Protocols
Protocol: Purification of a Suzuki Coupling Product
This protocol is a representative example for the purification of a product from a Suzuki-Miyaura cross-coupling reaction between a 3,5-bis(trifluoromethyl)phenyl derivative and a boronic acid.
Reaction Work-up Workflow:
Caption: General workflow for post-reaction work-up and purification.
Methodology:
-
Quenching and Extraction:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10 volumes).
-
Transfer the diluted mixture to a separatory funnel and add deionized water (approx. 10 volumes).
-
Separate the organic layer. Extract the aqueous layer three more times with ethyl acetate.[5]
-
Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.[5]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
-
Purification by Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system. For many fluorinated pyridine derivatives, a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 Hexanes:EtOAc) is effective.[2]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
-
Data Presentation
Table 1: Comparison of Purification Techniques
This table provides an illustrative comparison of common purification techniques for reactions involving this compound derivatives. Actual efficiency will vary based on the specific properties of the target compound.
| Technique | Typical Impurities Removed | Purity Achievable | Advantages | Disadvantages |
| Aqueous Wash | Water-soluble salts, some polar reagents | Low to Moderate | Simple, fast, good for initial work-up | Ineffective for non-polar or weakly basic impurities. |
| Column Chromatography | Unreacted starting materials, most byproducts, catalyst residues | High (>98%) | Highly versatile and effective for most impurities. | Can be time-consuming and uses large solvent volumes. |
| Recrystallization | Soluble impurities, isomers (if solubility differs significantly) | Very High (>99%) | Can yield very pure material, scalable. | Requires a solid product and a suitable solvent. |
| Distillation | Non-volatile products/impurities from volatile ones | Moderate to High | Good for large scales if boiling points differ. | Requires thermal stability of the compound. |
References
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common synthetic route involves the trifluoromethylation of a 3,5-dihalopyridine precursor, typically 3,5-dichloropyridine. Another approach starts from 3,5-lutidine (3,5-dimethylpyridine), which undergoes vapor-phase chlorination followed by fluorination.[1][2]
Q2: What are the primary types of side reactions observed during the synthesis of this compound?
A2: The primary side reactions include incomplete trifluoromethylation, over-fluorination of the pyridine ring, and the formation of multi-chlorinated byproducts.[1][2] The specific side products formed are highly dependent on the reaction conditions, including temperature, pressure, and the ratio of reactants.
Q3: How can I detect impurities and side products in my reaction mixture?
A3: A combination of analytical techniques is recommended for accurate detection and quantification of impurities. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components.
-
High-Performance Liquid Chromatography (HPLC): For separation of less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): For structural elucidation of the main product and impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing side products.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the product and impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of this compound and presence of 3-chloro-5-(trifluoromethyl)pyridine.
-
Possible Cause: Incomplete trifluoromethylation of the 3,5-dichloropyridine starting material. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the trifluoromethylating agent.
-
Suggested Solution:
-
Increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and byproduct distribution.
-
Extend the reaction time.
-
Increase the molar equivalent of the trifluoromethylating agent.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Problem 2: Formation of multi-chlorinated pyridine byproducts.
-
Possible Cause: During syntheses that involve a chlorination step, such as from 3,5-lutidine, controlling the extent of chlorination can be challenging. Over-chlorination can lead to the formation of various chlorinated pyridine isomers.[1][2]
-
Suggested Solution:
-
Carefully control the stoichiometry of the chlorinating agent.
-
Optimize the reaction temperature and time to favor the desired dichlorinated intermediate.
-
Purification of the chlorinated intermediate before the fluorination step can prevent the formation of unwanted side products.
-
Problem 3: Presence of over-fluorinated pyridine species.
-
Possible Cause: High reaction temperatures during the fluorination step can lead to the substitution of chlorine atoms on the pyridine ring with fluorine, resulting in chloro-fluoro-trifluoromethylpyridine or even difluoro-trifluoromethylpyridine byproducts. For instance, fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine at temperatures above 200°C has been shown to produce over-fluorinated side products.
-
Suggested Solution:
-
Maintain the reaction temperature within the optimal range. A gradual increase in temperature while monitoring the reaction progress by GC-MS is recommended.
-
Control the pressure during the fluorination reaction, as it can influence the reactivity of the fluorinating agent.
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause: The boiling points of this compound and some of its chlorinated or partially fluorinated byproducts can be very close, making separation by simple distillation challenging.
-
Suggested Solution:
-
Fractional Distillation: Use a high-efficiency fractional distillation column.
-
Column Chromatography: Silica gel chromatography can be effective for separating the desired product from more polar or less polar impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
-
Data Presentation
Table 1: Influence of Reaction Temperature on Side Product Formation during Fluorination
| Reaction Temperature (°C) | Desired Product Yield (%) | 3-chloro-5-(trifluoromethyl)pyridine (%) | Over-fluorinated Byproducts (%) |
| 180 | 75 | 20 | 5 |
| 200 | 85 | 10 | 5 |
| 220 | 80 | 5 | 15 |
Note: The data presented in this table is illustrative and based on general trends observed in related trifluoromethylation reactions. Actual results may vary depending on the specific reaction conditions and reagents used.
Experimental Protocols
Key Experiment: Synthesis of this compound from 3,5-Dichloropyridine
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a high-pressure reactor with 3,5-dichloropyridine and a suitable solvent (e.g., N,N-dimethylformamide).
-
Addition of Trifluoromethylating Agent: Add the trifluoromethylating agent (e.g., a copper-trifluoromethyl complex or a combination of a trifluoromethyl source and a catalyst) to the reactor.
-
Reaction Conditions: Seal the reactor and heat the mixture to the desired temperature (e.g., 180-220 °C) with vigorous stirring. Maintain the reaction at this temperature for the specified time (e.g., 8-24 hours).
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Quench the reaction mixture with an appropriate aqueous solution (e.g., ammonium hydroxide).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3,5-Bis(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for obtaining this compound are:
-
Vapor-Phase Fluorination of 3,5-Lutidine: This is a direct method involving the high-temperature reaction of 3,5-lutidine with a fluorinating agent, often in a specialized reactor system.
-
Halogen Exchange of 3,5-Bis(trichloromethyl)pyridine: This method involves the synthesis of the trichloromethyl precursor followed by a halogen exchange reaction (HALEX) using a fluoride source.
Q2: What is the most common starting material for the industrial synthesis of this compound?
A2: 3,5-Lutidine (3,5-dimethylpyridine) is a common and direct precursor for the synthesis through vapor-phase fluorination.
Q3: What are the typical yields for the synthesis of this compound from 3,5-lutidine?
A3: Yields are highly dependent on reaction conditions. Under optimized conditions in a catalyst fluidized bed reactor at 360°C, a yield of up to 89.3% can be achieved. However, non-optimized conditions can lead to significantly lower yields and the formation of multiple byproducts.[1]
Q4: Are there any significant safety concerns when synthesizing this compound?
A4: Yes. The synthesis often involves high temperatures and pressures, and the use of corrosive and toxic reagents such as hydrogen fluoride. Proper personal protective equipment (PPE), a well-ventilated fume hood, and adherence to safety protocols are critical. The final product, this compound, is also a hazardous substance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the vapor-phase fluorination of 3,5-lutidine.
Issue 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to the formation of chlorinated byproducts.[1]
-
Improper Reagent Stoichiometry: An incorrect ratio of 3,5-lutidine to the fluorinating and chlorinating agents can lead to incomplete conversion or the formation of undesired products.
-
Poor Catalyst Performance: In catalyzed reactions, the activity of the catalyst is crucial. Deactivation or poisoning of the catalyst will result in lower yields.
Suggested Solutions:
-
Optimize Reaction Temperature: As indicated by experimental data, a temperature of around 360°C in a catalyst fluidized bed is optimal for maximizing the yield of the desired product while minimizing byproduct formation.[1]
-
Adjust Reagent Ratios: Systematically vary the molar ratios of the reactants to find the optimal balance for complete conversion of the starting material to the desired product.
-
Catalyst Screening and Regeneration: If using a catalyst, screen different catalysts for optimal performance. Implement a catalyst regeneration protocol if deactivation is observed.
Issue 2: Formation of Significant Byproducts
Common Byproducts:
-
3-Methyl-5-(trifluoromethyl)pyridine: The mono-fluorinated product resulting from incomplete reaction.
-
Chloro-3,5-bis(trifluoromethyl)pyridine: Product of subsequent chlorination of the pyridine ring.
-
Dichloro-3,5-bis(trifluoromethyl)pyridine: Product of further chlorination of the pyridine ring.
Troubleshooting Steps:
Issue 3: Difficulty in Product Purification
Challenges:
-
Similar Boiling Points: The desired product and its byproducts may have close boiling points, making separation by distillation challenging.
-
Azeotrope Formation: The presence of multiple components can lead to the formation of azeotropes, further complicating purification by distillation.
Purification Strategies:
-
Fractional Distillation: Use a high-efficiency fractional distillation column to carefully separate the components based on their boiling points.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an effective purification method.
-
Chromatography: For small-scale purification, column chromatography can be employed to separate the desired product from impurities.
-
Chemical Treatment: A patented method for purifying a related compound involves treating the crude product with an amination reagent to react with and remove certain impurities, followed by washing and vacuum distillation. This approach could be adapted for the purification of this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution in the Fluorination of 3,5-Lutidine [1]
| Reaction Temperature (°C) | This compound Yield (%) | 3-Methyl-5-(trifluoromethyl)pyridine Yield (%) | Chloro-bis(trifluoromethyl)pyridine Yield (%) | Dichloro-bis(trifluoromethyl)pyridine Yield (%) |
| 360 (CFB Phase only) | 89.3 | 10.7 | 0.0 | 0.0 |
| 380 (CFB) / 440 (Empty Phase) | 14.4 | - | 62.2 | 21.4 |
CFB: Catalyst Fluidized Bed
Experimental Protocols
General Protocol for Vapor-Phase Fluorination of 3,5-Lutidine
This protocol is a generalized procedure based on literature for the synthesis of trifluoromethylpyridines.[1][2] Specific parameters need to be optimized for the synthesis of this compound.
Methodology:
-
Reactant Preparation: A feed stream containing 3,5-lutidine, a fluorinating agent (such as anhydrous hydrogen fluoride), a chlorinating agent (such as chlorine gas), and an inert carrier gas (such as nitrogen) is prepared. The molar ratios of the reactants are carefully controlled.
-
Reaction: The gaseous reactant mixture is introduced into a high-temperature reactor, which may contain a fluidized bed of a suitable catalyst. The reaction temperature is maintained at the desired setpoint (e.g., 360°C).
-
Product Collection: The effluent gas stream from the reactor is cooled to condense the products and unreacted starting materials.
-
Work-up: The condensed liquid is carefully neutralized (e.g., with a base such as sodium bicarbonate solution) and extracted with a suitable organic solvent.
-
Purification: The organic layer is dried, and the solvent is removed. The crude product is then purified, typically by fractional distillation, to isolate the this compound.
-
Analysis: The purity and identity of the final product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 3,5-Bis(trifluoromethyl)pyridine
This guide provides essential safety information, handling protocols, and storage procedures for 3,5-Bis(trifluoromethyl)pyridine. Researchers, scientists, and drug development professionals should consult this resource to mitigate risks during experiments.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
Emergency Procedures
-
What should I do in case of accidental exposure?
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1][3]
-
Ingestion: Call a physician or poison control center immediately. Rinse mouth with water.[2][4][5]
-
-
How should I handle a spill?
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[3][6]
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[1][3]
-
For liquid spills, use an inert absorbent material to contain the spill.[7]
-
Prevent the product from entering drains or waterways.[1][3]
-
-
What are the appropriate first aid measures for inhalation of vapors or dust?
Handling and Personal Protective Equipment (PPE)
-
What personal protective equipment (PPE) is required when handling this compound?
-
Eye/Face Protection: Wear safety glasses with side shields or a face shield.[1][3]
-
Skin Protection: Wear protective gloves and a lab coat.[1][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
-
-
What are the best practices for safely handling this compound?
Storage and Incompatibility
-
What are the proper storage conditions for this compound?
-
What substances are incompatible with this compound?
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H3F6N | [9][10][11] |
| Molecular Weight | 215.10 g/mol | [9][12] |
| Melting Point | 34-38 °C | [4][9] |
| Boiling Point | 117-118 °C | [4] |
| Flash Point | 44.4 °C (111.9 °F) - closed cup | [9] |
| Density | 1.437 g/cm³ | [4] |
| Form | Solid | [9] |
Experimental Workflow and Logic Diagrams
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Caption: A flowchart detailing the immediate actions to take in case of accidental exposure to this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 3,5-双(三氟甲基)吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. L19447.MD [thermofisher.cn]
- 11. This compound 95% | CAS: 20857-47-0 | AChemBlock [achemblock.com]
- 12. This compound [oakwoodchemical.com]
3,5-Bis(trifluoromethyl)pyridine toxicity and safety precautions
This technical support center provides essential information on the toxicity and safety precautions for 3,5-Bis(trifluoromethyl)pyridine, designed for researchers, scientists, and drug development professionals. The following question-and-answer format addresses potential issues and provides guidance for safe handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Based on available safety data sheets, its primary hazards include:
-
Acute Oral Toxicity: It is classified as Acute Toxicity Category 3, indicating that it is toxic if swallowed.
-
Skin Irritation: It is known to cause skin irritation (Category 2).
-
Serious Eye Damage/Irritation: It can cause serious eye irritation (Category 2A) or severe eye damage (Category 1).[1]
-
Respiratory Irritation: It may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).
-
Flammability: It is also classified as a flammable solid (Category 2).
Q2: Is quantitative toxicity data (e.g., LD50) available for this compound?
Q3: What are the recommended personal protective equipment (PPE) when handling this compound?
A3: A comprehensive approach to personal protective equipment is crucial. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and practice proper glove removal technique.
-
Body Protection: A laboratory coat should be worn. For larger quantities or where there is a risk of splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols can be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
Q4: What are the proper storage and handling procedures for this compound?
A4: Due to its toxicity and flammability, stringent storage and handling procedures are required:
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Troubleshooting Guides
Problem: I observe skin irritation after handling the compound despite wearing gloves.
-
Possible Cause:
-
Glove integrity: The gloves may have been compromised (pinholes, tears) or may not be suitable for this chemical.
-
Contamination: The outside of the gloves may have become contaminated, and the contamination was transferred to the skin during glove removal.
-
Improper technique: Skin may have been exposed before donning or after removing gloves.
-
-
Solution:
-
Always inspect gloves for any signs of damage before use.
-
Practice proper glove removal technique to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.
-
Consult the glove manufacturer's chemical resistance chart to ensure you are using the appropriate type of glove.
-
Problem: I can smell the compound even when working in the fume hood.
-
Possible Cause:
-
Improper fume hood use: The sash may be too high, or there may be obstructions blocking proper airflow.
-
Fume hood malfunction: The fume hood may not be functioning correctly, leading to inadequate ventilation.
-
Spillage: A spill may have occurred outside of the immediate work area.
-
-
Solution:
-
Ensure the fume hood sash is at the recommended height.
-
Keep all chemicals and equipment at least 6 inches back from the sash opening.
-
Check the fume hood's certification sticker to ensure it has been recently inspected and is functioning properly. If you suspect a malfunction, contact your institution's environmental health and safety (EHS) office.
-
Carefully inspect your work area for any spills and clean them up immediately using appropriate procedures.
-
Quantitative Data Summary
| Compound | Hazard Classification | GHS Category |
| This compound | Acute Toxicity, Oral | Category 3 |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | |
| Flammable Solid | Category 2 | |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Acute Toxicity, Oral (Rat) | > 500 - < 1 000 mg/kg bw |
| Acute Toxicity, Dermal (Rabbit) | > 2 000 mg/kg bw |
Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine is provided for illustrative purposes and should not be directly extrapolated to this compound.[2]
Experimental Protocols
The following are generalized protocols for assessing the acute toxicity of a chemical like this compound, based on OECD guidelines. These should be adapted to specific institutional and regulatory requirements.
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[4][5]
Animal Model: Typically, young adult female rats are used.[4]
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted (food, but not water) overnight before administration of the test substance.[5]
-
Dose Administration: The substance is administered orally via gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[4] The choice of starting dose is based on any existing information about the substance's toxicity.
-
Stepwise Procedure:
-
A group of 3 animals is dosed at the selected starting dose.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next dose step is lower.
-
If no mortality occurs, the next dose step is higher.
-
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 2: Acute Dermal Toxicity (Based on OECD Guideline 402)
Objective: To determine the acute dermal toxicity of a substance.[7][8]
Animal Model: Typically, young adult rats or rabbits are used.[9]
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[10]
-
Dose Administration: The test substance is applied uniformly over a shaved area of skin (approximately 10% of the total body surface area).[8]
-
Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[8]
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[8]
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.[8]
Protocol 3: Acute Inhalation Toxicity (Based on OECD Guideline 403)
Objective: To determine the acute inhalation toxicity of a substance.[11][12]
Animal Model: The preferred species is the rat.[13]
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Exposure: Animals are exposed to the test substance, typically as a vapor, aerosol, or gas, in an inhalation chamber for a predetermined duration (usually 4 hours).[13]
-
Concentrations: A limit test at a high concentration or a series of decreasing concentrations are used in a stepwise manner.
-
Observations: Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.[11]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Visualizations
Caption: Recommended safe handling workflow and required personal protective equipment.
Caption: Emergency first aid procedures following accidental exposure.
References
- 1. 2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. schc.org [schc.org]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Technical Support Center: Reactions Involving 3,5-Bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-bis(trifluoromethyl)pyridine. The following information is intended to assist in the safe and effective quenching and work-up of reactions involving this electron-deficient pyridine derivative.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental work-up and quenching procedures.
Issue 1: Exothermic or Uncontrolled Quenching Reaction
-
Potential Cause: Rapid addition of a protic quenching agent (e.g., water, methanol) to a reaction mixture containing highly reactive reagents, such as organolithiums or Grignard reagents. The high reactivity of these reagents with protic sources can lead to a rapid release of heat and gas.
-
Troubleshooting Steps:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath.[1]
-
Use a less reactive quenching agent first: Begin by slowly adding a less reactive protic solvent, such as isopropanol or tert-butanol, to consume the bulk of the reactive species.
-
Slow, dropwise addition: Add the quenching agent dropwise with vigorous stirring to control the reaction rate and dissipate heat effectively.
-
Dilution: If the reaction mixture is highly concentrated, dilute it with an appropriate anhydrous solvent (e.g., THF, diethyl ether) before quenching.
-
Issue 2: Formation of Emulsions During Aqueous Work-up
-
Potential Cause: The presence of both polar and non-polar substances, along with potential salts formed during the reaction or quenching, can lead to the formation of stable emulsions, making phase separation difficult.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration through Celite®: Filter the entire mixture through a pad of Celite® or another filter aid to remove fine solid particles that may be stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity to alter the properties of the organic phase.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
Issue 3: Low Recovery of the Desired Product
-
Potential Cause: The product may have some solubility in the aqueous layer, especially if it can be protonated or deprotonated during the work-up. Alternatively, the product may be volatile.
-
Troubleshooting Steps:
-
Back-extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to suppress the ionization of your product before extraction. For a basic product, make the aqueous layer basic. For an acidic product, make it acidic.
-
Use of a Different Extraction Solvent: Select an organic solvent in which your product has higher solubility.
-
Minimize Evaporation: If the product is volatile, use lower temperatures during solvent removal (rotoevaporation) and avoid drying under high vacuum for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is a general and safe procedure for quenching a reaction involving an organolithium reagent used with this compound?
A1: A recommended procedure involves a stepwise quenching approach. First, cool the reaction mixture to -78 °C. Slowly add a less reactive alcohol like isopropanol, followed by methanol, and finally a saturated aqueous solution of ammonium chloride.[2] This gradual increase in the reactivity of the quenching agent helps to control the exothermicity of the reaction.
Q2: How should I quench a Grignard reaction where 3,5-bis(trifluoromethyl)phenyl magnesium halide is a reagent?
A2: A documented procedure for quenching a reaction involving 3,5-bis(trifluoromethyl)phenylmagnesium chloride involves the slow, dropwise addition of deionized water at 0 °C.[3] It is crucial to control the addition rate to manage the exothermic reaction. The resulting biphasic mixture can then be heated to ensure the complete decomposition of any remaining Grignard reagent.[3]
Q3: What is a standard work-up procedure for a Suzuki-Miyaura coupling reaction with a derivative of this compound?
A3: A typical work-up for a Suzuki-Miyaura coupling reaction involving a trifluoromethyl-substituted pyridine derivative, such as 2-chloro-5-(trifluoromethyl)pyridine, involves diluting the reaction mixture with water and extracting with an organic solvent like dichloromethane (DCM).[4] The combined organic layers are then washed with water and brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[4] The crude product is then typically purified by column chromatography.[4]
Q4: Can the trifluoromethyl groups on the pyridine ring be hydrolyzed during aqueous work-up?
A4: The carbon-fluorine bond in a trifluoromethyl group is generally very stable. However, the hydrolytic stability can be decreased under strongly basic conditions, especially if the CF3 group is attached to a phosphorus-containing moiety.[5] While direct hydrolysis of the trifluoromethyl groups on this compound under standard aqueous work-up conditions is unlikely, prolonged exposure to strong bases should be avoided to prevent potential degradation.
Q5: My reaction mixture contains residual pyridine. How can I remove it during the work-up?
A5: To remove residual pyridine, which is a basic compound, an acidic wash is effective. After extracting your product into an organic solvent, wash the organic layer with a dilute aqueous solution of a non-oxidizing acid, such as 1M HCl or a saturated solution of ammonium chloride.[1] The pyridine will be protonated and will move into the aqueous layer.
Quantitative Data Summary
The following table summarizes typical reagents and conditions used in the work-up and quenching of reactions involving trifluoromethyl-substituted pyridines.
| Reaction Type | Reagent | Quenching Agent | Work-up Solvent | Reference |
| Grignard Reaction | 3,5-Bis(trifluoromethyl)phenylmagnesium chloride | Deionized Water | Methyl tert-butyl ether (MTBE) | [3] |
| Suzuki-Miyaura Coupling | 2-Chloro-5-(trifluoromethyl)pyridine | Water | Dichloromethane (DCM) | [4] |
| Organolithium Reaction | n-Butyllithium | Isopropanol, Methanol, sat. aq. NH₄Cl | Not specified | [2] |
| Iridium Complex Synthesis | 2-Chloro-5-(trifluoromethyl)pyridine | Water, then aq. NH₄PF₆ | Dichloromethane (DCM) | [6] |
Experimental Protocols & Visualizations
General Quenching Workflow for Organometallic Reactions
This workflow outlines a safe and controlled method for quenching reactions involving highly reactive organometallic reagents.
Caption: A stepwise procedure for safely quenching highly reactive organometallic reagents.
Troubleshooting Logic for Product Loss During Work-up
This diagram illustrates a decision-making process to diagnose and resolve issues of low product recovery after extraction.
Caption: A flowchart to diagnose and address common causes of product loss during work-up.
References
Technical Support Center: Trifluoromethylpyridine Synthesis Scale-Up
Welcome to the technical support center for the synthesis of trifluoromethylpyridines (TFMPs). This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions when scaling up production from the lab bench to pilot plant or industrial manufacturing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of trifluoromethylpyridine synthesis, offering potential causes and actionable solutions.
Problem 1: Low or Decreased Product Yield at Scale
Q: We achieved a high yield in our lab-scale synthesis, but the yield dropped significantly when we attempted a pilot-scale run. What are the common causes and how can we fix this?
A: A drop in yield during scale-up is a common challenge resulting from changes in physical and chemical parameters that are not always apparent at the bench. Key areas to investigate include:
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain the optimal reaction temperature. Exothermic reactions can overheat, leading to side product formation or decomposition, while endothermic reactions may stall.
-
Poor Mixing and Mass Transfer: What works in a small flask may not translate to a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solutions:
-
Optimize the agitator type (e.g., impeller, turbine), speed, and position for the specific reactor geometry and reaction viscosity.
-
Perform a mixing study to ensure homogeneity.
-
-
-
Reagent Addition Rate: The rate of adding a critical reagent can dramatically impact selectivity and yield. Adding a reagent too quickly on a large scale can cause temperature spikes or unwanted side reactions.
-
Solutions:
-
Control the addition rate using a calibrated pump.
-
Consider subsurface addition to improve dispersion.
-
-
-
Inappropriate Reagent Choice for Scale: Some trifluoromethylating reagents are better suited for large-scale operations than others. For example, gaseous reagents like trifluoromethane (CF3H) can be cost-effective but require specialized handling and equipment for efficient reaction at scale.[3] Electrophilic reagents like Togni's or Umemoto's are effective but may be less economical for bulk production.[4]
Problem 2: Formation of Impurities and Side Products
Q: Our scaled-up reaction is producing significant amounts of chlorinated by-products and other impurities that were minor in the lab. How can we improve the purity of our crude product?
A: The formation of new or increased levels of impurities often points to issues with reaction control and the intrinsic reactivity of the intermediates.
-
Side Reactions: Over-chlorination or the formation of isomers is a common issue in vapor-phase reactions at high temperatures.[5][6] The high electronegativity of the trifluoromethyl group can also trigger decomposition or intramolecular substitution reactions.[5]
-
Solutions:
-
Precisely control the molar ratio of reagents, particularly chlorine gas in vapor-phase processes.[5]
-
Optimize the reaction temperature and residence time to favor the desired product.
-
For nucleophilic trifluoromethylation, ensure strictly anhydrous conditions, as protic solvents can quench the reactive trifluoromethyl anion.[7]
-
-
-
Regioselectivity Issues: Trifluoromethylation of the pyridine ring can result in a mixture of 2-, 3-, and 4-substituted products, especially with radical reactions, complicating purification.[8]
-
Solutions:
-
Employ a synthesis strategy that offers high regioselectivity. For example, nucleophilic methods can provide better control for 2- and 4-position selectivity.[9]
-
Consider methods that activate a specific position, such as hydrosilylation followed by reaction with a nucleophilic CF3 source for 3-position selectivity.[9]
-
-
-
Catalyst Deactivation or Poisoning: Impurities in starting materials or solvents can poison the catalyst, leading to incomplete conversion and the formation of side products.
-
Solutions:
-
Ensure high purity of all raw materials.
-
Screen catalysts to find one that is more robust under the scaled-up conditions.
-
-
Problem 3: Purification and Isolation Challenges
Q: We are struggling to purify our trifluoromethylpyridine derivative at a multi-kilogram scale. Column chromatography is not practical. What are the alternatives?
A: Large-scale purification requires moving away from methods that are not easily scalable, like traditional column chromatography.[10]
-
Physical Properties: Some trifluoromethylated compounds can be volatile or have challenging physical properties that complicate isolation.[11]
-
Solutions:
-
Crystallization: This is often the most effective and economical method for purifying solids at scale. Conduct a thorough screening of solvents and conditions to find an optimal crystallization process.
-
Distillation: For liquid products, fractional distillation under vacuum can be an effective purification method.
-
Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract the desired product from impurities.[12] This can be a powerful tool for removing acidic or basic by-products.
-
Solid-Phase Extraction (SPE): Cartridges with various sorbents can be used for inline purification in flow synthesis setups or as a polishing step.[10][12]
-
-
Data Presentation
When scaling up, it is critical to track key performance indicators. The following table provides a template for comparing lab-scale and pilot-scale results to identify deviations.
Table 1: Comparison of Synthesis Parameters at Different Scales
| Parameter | Lab Scale (e.g., 100g) | Pilot Scale (e.g., 10kg) | Observations & Notes |
| Yield (%) | 85% | 62% | Significant drop; investigate heat/mass transfer. |
| Purity (by HPLC, %) | 98.5% | 91.0% | Increase in Impurity X (isomer) and Y (by-product). |
| Reaction Time (hours) | 4 | 8 | Slower reaction; possible mass transfer limitation. |
| Max. Temperature (°C) | 65°C (controlled) | 80°C (exotherm spike) | Poor temperature control observed. |
| Stirrer Speed (RPM) | 500 | 150 | Lower relative agitation; may cause poor mixing. |
| Key Impurity X (%) | 0.5% | 4.5% | Isomer formation likely due to temperature spike. |
| Key Impurity Y (%) | <0.1% | 2.8% | By-product suggests a different reaction pathway is active. |
Experimental Protocols
Detailed and robust protocols are essential for successful and safe scale-up. Below is a template for a general experimental procedure.
General Protocol: Scale-Up of a Nucleophilic Aromatic Substitution (SNAr) for Trifluoromethylpyridine Synthesis
1. Reagents and Materials:
-
Halogenated Pyridine Precursor (e.g., 2-chloro-5-iodopyridine)
-
Trifluoromethyl Source (e.g., TMSCF₃ - Ruppert-Prakash reagent)[7]
-
Copper(I) Iodide (CuI)
-
Potassium Fluoride (KF, spray-dried)
-
Anhydrous Solvent (e.g., DMF, NMP)
-
Quenching Solution (e.g., aqueous NH₄Cl)
-
Extraction Solvent (e.g., Ethyl Acetate)
2. Equipment:
-
Jacketed Glass Reactor (appropriate volume) with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Syringe pump or addition funnel for controlled reagent delivery.
-
Heating/cooling circulator connected to the reactor jacket.
3. Procedure (Illustrative):
-
Reactor Setup: Assemble and dry the reactor under vacuum, then purge with nitrogen.
-
Charge Reagents: Charge the reactor with the halogenated pyridine precursor, CuI, KF, and anhydrous DMF under a positive nitrogen atmosphere.
-
Establish Conditions: Begin agitation and heat the mixture to the target temperature (e.g., 80 °C) using the circulator.
-
Controlled Addition: Slowly add the TMSCF₃ reagent via syringe pump over a period of 2-4 hours, carefully monitoring the internal temperature to control any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically for analysis (e.g., HPLC, GC-MS). Continue heating until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by transferring the mixture to a separate vessel containing a stirred solution of aqueous ammonium chloride.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by vacuum distillation or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting a low-yield reaction during scale-up.
A decision tree for diagnosing the root cause of low product yield during process scale-up.
Interdependencies in Synthesis Scale-Up
This diagram illustrates how key process parameters are interconnected and influence the final outcome of the synthesis.
Key interconnected parameters influencing the success and safety of a chemical synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up trifluoromethylation reactions?
A: Safety is paramount. Key concerns include:
-
Thermal Runaway: Many trifluoromethylation reactions are exothermic. Poor heat transfer on a large scale can lead to a dangerous, uncontrolled increase in temperature and pressure. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential.
-
Reagent Handling: Many trifluoromethylating reagents are toxic, volatile, or moisture-sensitive.[7] For example, reagents that generate fluoroform (CF3H) or other gaseous by-products require a closed system with appropriate scrubbing to prevent release.[3]
-
Pressure Build-up: The formation of gaseous by-products can lead to a rapid increase in reactor pressure. The system must be designed with adequate pressure relief devices.
-
Toxicity: The final products and intermediates may have unknown toxicity.[13] Proper personal protective equipment (PPE) and containment strategies are required.
Q2: Can flow chemistry be a solution for scaling up trifluoromethylpyridine synthesis?
A: Yes, continuous flow chemistry is an excellent strategy for scaling up these reactions.[1] Its primary advantages include:
-
Superior Heat and Mass Transfer: The small internal volume of flow reactors provides a very high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing.[2]
-
Enhanced Safety: The small reaction volume at any given time (the "hold-up volume") significantly reduces the risk associated with thermal runaways or hazardous intermediates.
-
Scalability: Production can be scaled by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel).[1]
-
Integration: Flow systems allow for the integration of inline purification and analysis, creating a more streamlined and automated process.[12]
Q3: Which synthetic route is generally preferred for industrial-scale production of trifluoromethylpyridines?
A: The choice depends on the specific isomer and the cost of raw materials. Two major approaches are common:
-
Direct Halogen Exchange/Fluorination: This often involves high-temperature, vapor-phase reactions starting from picolines (methylpyridines).[5][6] For example, simultaneous chlorination and fluorination can be a cost-effective, one-step method to produce key intermediates, although it can generate by-products.[5][6]
-
Cyclocondensation with a CF3-Building Block: This "bottom-up" approach involves constructing the pyridine ring from a smaller molecule that already contains the trifluoromethyl group.[14] This method can offer better control over regioselectivity and may be preferred for complex or highly substituted targets.[15]
Q4: How does the trifluoromethyl group affect the properties and synthesis of the pyridine molecule?
A: The CF3 group is a strong electron-withdrawing group with high lipophilicity, which significantly impacts the molecule's properties:[13][16]
-
Reactivity: It deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the CF3 group.
-
Acidity/Basicity: It reduces the basicity of the pyridine nitrogen.
-
Biological Activity: In pharmaceuticals and agrochemicals, the CF3 group often enhances metabolic stability, membrane permeability, and binding affinity to biological targets.[13][17]
References
- 1. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 16. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Monitoring the progress of reactions with 3,5-Bis(trifluoromethyl)pyridine by TLC or NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 3,5-bis(trifluoromethyl)pyridine using Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Monitoring by Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate mobile phase (solvent system) for TLC analysis of reactions involving this compound?
A1: The choice of solvent system is critical for achieving good separation. Start with a moderately polar solvent system and adjust the polarity based on the observed retention factors (Rf). A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[1] For this compound and related compounds, begin with a system such as 20-30% ethyl acetate in hexanes. The goal is to have the starting material exhibit an Rf value of approximately 0.3-0.4 to allow space for both more polar products (lower Rf) and less polar byproducts (higher Rf) to resolve.[2] Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue on standard silica gel plates.[3][4] If tailing is observed, adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase can significantly improve spot shape.[4][5]
Q2: How can I visualize the spots on the TLC plate?
A2: Compounds containing aromatic rings, such as this compound, are often UV-active. Visualization can typically be achieved by exposing the developed TLC plate to a UV lamp (usually at 254 nm), where the compounds will appear as dark spots against a fluorescent background.[2] If the compounds are not UV-active or for confirmation, various chemical stains can be used. A general-purpose stain like potassium permanganate can be effective. The plate is dipped into the staining solution and may require gentle heating to develop the spots.[2]
Q3: What does a typical TLC progression for a successful reaction look like?
A3: A successful reaction monitored by TLC will show the gradual disappearance of the starting material spot and the concurrent appearance of a new spot corresponding to the product.[6] A standard TLC setup for reaction monitoring involves three lanes:
-
Lane 1 (Reference): A spot of the pure starting material.
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane, especially if the Rf values are close.[2]
-
Lane 3 (Reaction Mixture): A spot of the current reaction mixture.
As the reaction proceeds, the intensity of the starting material spot in Lane 3 will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[6]
Troubleshooting Guide for TLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing Spots | Acid-Base Interaction: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the silica gel plate.[3][4] | Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent.[5][7] |
| Sample Overload: Applying too much sample to the plate can saturate the stationary phase.[3] | Dilute the sample before spotting it onto the TLC plate. Apply the sample in small, repeated applications, allowing the solvent to dry in between. | |
| Rf Values Too High or Too Low | Incorrect Solvent Polarity: The mobile phase is too polar (high Rf) or not polar enough (low Rf). | If spots are too high (Rf > 0.8), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). If spots are too low (Rf < 0.2), increase the polarity (e.g., increase the percentage of ethyl acetate). |
| Poor Separation (Spots Overlap) | Similar Polarity of Compounds: The starting material and product have very similar polarities, making them difficult to resolve with the current solvent system. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or ether. Sometimes, a three-component solvent system (e.g., hexanes/ethyl acetate/dichloromethane) can provide better resolution. |
| No Spots Visible Under UV Light | Compounds are not UV-Active: The starting material or product does not absorb UV light at 254 nm. | Use a chemical stain for visualization. Potassium permanganate, iodine, or ceric ammonium molybdate are common general-purpose stains. |
| Low Concentration: The concentration of the compounds in the reaction mixture is too low to be detected. | Concentrate the sample before spotting or apply a larger volume of the sample to the TLC plate. |
Experimental Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a lid.[2]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the silica gel plate. Mark three starting points for the reference, co-spot, and reaction mixture lanes.[2]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution to the reference and co-spot marks.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the reaction mixture and co-spot marks.[2] Ensure the spots are small and concentrated.
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.[2] Compare the spots in the reaction lane to the reference lane to assess the progress.
References
Technical Support Center: Disposal of Waste Containing 3,5-Bis(trifluoromethyl)pyridine
This guide provides detailed information and protocols for the safe disposal of laboratory waste containing 3,5-Bis(trifluoromethyl)pyridine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a flammable solid.[1]
-
Toxicity: It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[1]
-
Irritation: It causes skin irritation (Skin Irritation, Category 2) and serious eye damage (Eye Damage, Category 1).[1]
-
Respiratory Issues: It may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]
Q2: What is the recommended final disposal method for waste containing this compound?
A2: The recommended final disposal method for waste containing this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[3] Fluorinated organic compounds require high temperatures (often above 926°C or 1700°F) and sufficient residence time in the incinerator to ensure complete destruction.
Q3: Can I dispose of small quantities of this compound waste down the drain?
A3: No, you should never dispose of this compound down the drain. It is harmful to aquatic life with long-lasting effects, and environmental release must be avoided.[4][5][6]
Q4: How should I collect and store waste containing this compound in the laboratory?
A4: All waste containing this compound, including contaminated labware and personal protective equipment (PPE), should be collected in a designated, properly labeled, and leak-proof container.[7][8] The container should be made of a compatible material (e.g., glass or high-density polyethylene) and kept tightly sealed.[7] Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
Q5: What are the hazardous decomposition products of this compound?
A5: During combustion or thermal decomposition, this compound can release highly toxic and irritating gases, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[6][8][9]
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
Issue: A small amount of solid this compound has been spilled on the lab bench.
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9][10] Keep unprotected personnel away.[10]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile rubber), and chemical safety goggles or a face shield.[7]
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][7]
-
Collect the Waste: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][10] Avoid generating dust.[9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention if Exposed: If there is any contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[2][9]
Scenario 2: The Waste Disposal Container is Emitting a Strong Odor
Issue: A noticeable chemical odor is coming from the waste container for this compound.
Solution:
-
Check the Seal: Ensure the container lid is tightly sealed. If the seal is compromised, transfer the waste to a new, properly functioning container in a well-ventilated area.
-
Assess for Incompatible Waste: An odor may indicate a chemical reaction. Review the contents of the waste container to ensure no incompatible materials have been accidentally added. This compound should be segregated from strong oxidizers and acids.[8]
-
Improve Ventilation: Move the waste container to a designated, secure, and well-ventilated hazardous waste accumulation area, such as a ventilated cabinet.
-
Arrange for Prompt Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for an expedited pickup of the waste.
Quantitative Data Summary
| Property/Parameter | Value | Reference |
| Chemical Formula | C₇H₃F₆N | [1] |
| Molecular Weight | 215.10 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 34-38 °C | [1] |
| Flash Point | 44.4 °C (closed cup) | [1] |
| Hazard Classifications | Flammable Solid 2, Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3 | [1] |
| Hazard Statements | H228, H301, H315, H318, H335 | [1] |
| Recommended Incineration Temperature | > 926 °C (> 1700 °F) |
Experimental Protocol: Laboratory-Scale Pre-treatment of this compound Waste
Objective: To reduce the reactivity and toxicity of a small quantity of this compound waste through controlled chemical oxidation prior to collection for incineration. This protocol should be performed in a chemical fume hood with appropriate PPE.
Disclaimer: This is a suggested protocol for pre-treatment and does not replace the need for final disposal by a licensed hazardous waste facility. Always consult with your institution's EHS department before proceeding.
Materials:
-
Waste containing this compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Water (H₂O)
-
Appropriate reaction vessel (e.g., three-necked round-bottom flask)
-
Stirring plate and stir bar
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation:
-
In a chemical fume hood, place the reaction vessel in an ice bath on a stirring plate.
-
If the waste is solid, dissolve it in a minimal amount of a suitable solvent that is resistant to oxidation (e.g., acetone). If it is in a reactive solvent, it should be carefully evaporated under reduced pressure and the residue redissolved.
-
Prepare a solution of potassium permanganate in water (e.g., 5-10% w/v).
-
Prepare a quenching solution of sodium bisulfite or metabisulfite in water (e.g., 10-20% w/v).
-
-
Acidification:
-
To the stirred solution of the waste in the reaction vessel, slowly add a small amount of concentrated sulfuric acid to create acidic conditions (pH ~1-2). This enhances the oxidative power of the permanganate. Exercise extreme caution when handling concentrated acid.
-
-
Oxidation:
-
Slowly add the potassium permanganate solution dropwise from the dropping funnel to the stirred, cooled waste solution.
-
Maintain the temperature of the reaction mixture below 20°C using the ice bath.
-
The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent purple or brown (from MnO₂) color remains for at least 30 minutes, indicating that the oxidation is complete.
-
-
Quenching the Oxidant:
-
After the oxidation is complete, there will be excess permanganate. This must be neutralized.
-
Slowly add the sodium bisulfite or metabisulfite solution dropwise to the reaction mixture. The purple/brown color will disappear as the permanganate is reduced to soluble manganese(II) sulfate.
-
Continue adding the quenching solution until the mixture becomes colorless or very pale yellow.
-
-
Neutralization and Disposal:
-
Check the pH of the final solution. If it is still acidic, neutralize it to a pH between 6 and 8 by the slow addition of a base such as sodium bicarbonate or sodium hydroxide solution.
-
The resulting aqueous waste, containing degraded organic fragments and inorganic salts, should be transferred to a properly labeled hazardous waste container for aqueous waste.
-
Contact your EHS department for pickup and final disposal.
-
Visualizations
Caption: Decision workflow for the disposal of waste containing this compound.
Caption: Workflow for responding to a spill of this compound.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. canbipharm.com [canbipharm.com]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. SETAC Europe 35th Annual Meeting [setac.confex.com]
Validation & Comparative
A Comparative Guide to the Analysis of 3,5-Bis(trifluoromethyl)pyridine: 19F NMR Spectroscopy vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate analysis of fluorinated compounds is paramount. This guide provides a detailed comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the qualitative and quantitative analysis of 3,5-bis(trifluoromethyl)pyridine.
This document outlines the principles, experimental protocols, and performance characteristics of each technique, supported by estimated and literature-derived data. A key focus is placed on the unique advantages of ¹⁹F NMR in providing direct structural information and unambiguous quantification for fluorinated molecules like this compound.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic aromatic compound containing two trifluoromethyl (-CF₃) groups. These electron-withdrawing groups significantly influence the molecule's chemical properties, making it an important building block in medicinal chemistry and materials science. The presence of fluorine atoms necessitates analytical techniques that can selectively and accurately detect and quantify this element.
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine Environments
¹⁹F NMR spectroscopy is a powerful technique for the analysis of fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. It provides direct information about the chemical environment of the fluorine atoms, making it an invaluable tool for structural elucidation and quantification.
Estimated ¹⁹F NMR Parameters for this compound
-
Chemical Shift (δ): The two trifluoromethyl groups in this compound are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift is anticipated to be in the range of -60 to -65 ppm (relative to CFCl₃ at 0 ppm). This estimation is based on the typical chemical shift range for trifluoromethyl groups attached to an aromatic ring. For example, the chemical shift of 2-(trifluoromethyl)pyridine is approximately -62.77 ppm.[1]
-
Coupling Constants (J):
-
¹⁹F-¹⁹F Coupling: The two -CF₃ groups are separated by four bonds (F-C-C-C-C-F). Long-range ¹⁹F-¹⁹F coupling constants over this distance are typically very small or negligible, so the signal is expected to be a singlet.[2]
-
¹⁹F-¹H Coupling: Coupling between the fluorine nuclei and the protons on the pyridine ring (at positions 2, 4, and 6) is expected. This would lead to a complex splitting pattern (a multiplet) for the singlet, though for routine analysis, proton decoupling is often employed to simplify the spectrum to a single sharp peak, which is ideal for quantification.
-
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the resonance of ¹⁹F nuclei in a magnetic field, providing direct structural and quantitative information. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a mobile and stationary phase. |
| Sample Type | Solutions | Volatile and thermally stable compounds | Soluble compounds |
| Structural Information | Excellent; provides direct information about the chemical environment of fluorine atoms. | Good; mass spectrum provides fragmentation patterns for identification. | Limited; retention time is the primary identifier. |
| Quantification | Excellent; direct relationship between signal integral and concentration. | Good; requires calibration with standards. | Good; requires calibration with standards. |
| Sensitivity | Moderate to high | High | High |
| Resolution | High spectral resolution | High chromatographic resolution | High chromatographic resolution |
| Throughput | Moderate | High | High |
| Destructive | No | Yes | No (can be collected post-column) |
Experimental Protocols
¹⁹F NMR Spectroscopy
Objective: To obtain a quantitative ¹⁹F NMR spectrum of this compound.
Instrumentation:
-
NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard. Dissolve the mixture in a known volume of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for the ¹⁹F nucleus.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest. Proton decoupling can be used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum.
-
Quantification: Integrate the signal corresponding to the -CF₃ groups of this compound and the signal of the internal standard. Calculate the concentration of the analyte based on the integral ratio, the number of fluorine atoms, and the known concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Reagents:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., dichloromethane, ethyl acetate)
-
Internal standard (e.g., a compound with similar volatility and not present in the sample)
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent. Create a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to all samples and standards.
-
GC-MS Method Development:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-300).
-
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum is expected to show the molecular ion and characteristic fragmentation patterns. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Use the calibration curve to determine the concentration of the analyte in the samples. A GC-MS record for the isomer 2,6-bis(trifluoromethyl)pyridine shows a molecular ion peak at m/z 215.[3]
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column is a common choice for pyridine derivatives.[4]
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape for basic compounds like pyridines.[4]
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent. Prepare a series of calibration standards by diluting the stock solution.
-
HPLC Method Development:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidic modifier (e.g., 0.1% formic acid), is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection Wavelength: Pyridine derivatives typically have a UV absorbance maximum around 260 nm. The optimal wavelength should be determined experimentally.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peak for this compound based on its retention time. Create a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of the analyte in the samples.
Logical Workflow for Method Selection
The choice of the most suitable analytical technique involves considering the specific analytical needs. The following diagram illustrates a logical workflow for selecting the appropriate method for the analysis of this compound.
Caption: Logical workflow for selecting an analytical method for this compound.
Conclusion
For the analysis of this compound, ¹⁹F NMR spectroscopy stands out as a superior technique for unambiguous identification and accurate, direct quantification without the need for extensive calibration with standards. Its ability to provide direct insight into the fluorine environment is unparalleled.
GC-MS and HPLC are excellent high-throughput alternatives, particularly for routine quantitative analysis in complex matrices. GC-MS is well-suited for volatile samples and provides valuable structural information through mass spectral fragmentation. HPLC is a versatile technique for a wide range of samples and is often the workhorse of quality control laboratories.
The selection of the optimal method will ultimately be dictated by the specific goals of the analysis, available instrumentation, and the nature of the sample matrix. For researchers in drug discovery and development, a combination of these techniques often provides the most comprehensive analytical data.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Mass Spectrometry Showdown: Unraveling the Fragmentation of 3,5-Bis(trifluoromethyl)pyridine
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocycles, particularly those bearing trifluoromethyl groups, mass spectrometry stands as a cornerstone analytical technique. This guide provides a comparative analysis of the mass spectrometric behavior of 3,5-Bis(trifluoromethyl)pyridine against its mono-substituted analogues, offering valuable insights into their fragmentation patterns under electron ionization (EI) conditions. The data presented herein serves as a crucial reference for scientists engaged in the identification and characterization of such compounds.
Comparative Fragmentation Analysis
The electron ionization mass spectra of trifluoromethylated pyridines are characterized by distinct fragmentation patterns influenced by the position and number of -CF3 groups. Below is a comparative summary of the major fragments observed for this compound and its positional isomers, 2-, 3-, and 4-(trifluoromethyl)pyridine. While a complete experimental spectrum for this compound is not publicly available, its expected fragmentation can be inferred from the behavior of its analogues and general principles of mass spectrometry.
| m/z | Proposed Fragment Ion | This compound (Predicted) | 4-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |
| 215 | [M]+• | Likely | - | - | - |
| 196 | [M-F]+ | Plausible | - | - | - |
| 166 | [M-F-HF]+ | Plausible | - | - | - |
| 147 | [M-CF3]+• or [M-CF2-F]+ | - | Present | Present[1] | - |
| 146 | [M-CF3-H]+ | Plausible | - | - | - |
| 127 | [M-CF3-HF]+ | Plausible | - | - | - |
| 116 | [M-2CF3]+• | Plausible | - | - | - |
| 97 | [C5H3N-F]+ | - | Present | Present | - |
| 78 | [C5H4N]+ | - | Present | Present | - |
| 69 | [CF3]+ | Likely, High Abundance | Present | Present | Present |
| 51 | [C4H3]+ | - | Present | Present | - |
| 181 | [M]+• | - | - | - | Present[2] |
| 146 | [M-Cl]+ | - | - | - | Present[2] |
| 127 | [M-Cl-F]+ | - | - | - | Present |
| 97 | [M-Cl-CF]+ | - | - | - | Present |
Experimental Protocols
A standardized protocol for the analysis of trifluoromethylated pyridines by electron ionization gas chromatography-mass spectrometry (GC-MS) is outlined below. This methodology is designed to ensure reproducibility and high-quality data acquisition.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Ionization Energy: 70 eV.[3] This standard energy level provides reproducible fragmentation patterns suitable for library matching.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Visualizing Mass Spectrometry Workflows and Fragmentation
To further clarify the analytical process and the molecular breakdown of these compounds, the following diagrams are provided.
Caption: General workflow for GC-MS analysis.
References
A Comparative Guide to the X-ray Crystal Structure of 3,5-Bis(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. The 3,5-bis(trifluoromethyl)pyridine core, in particular, presents a unique substitution pattern that can significantly influence lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comparative overview of available structural data, synthetic methodologies, and biological relevance of this compound derivatives and related compounds.
Comparative Data of Trifluoromethyl-Substituted Pyridines
The following table summarizes available physicochemical data for selected this compound derivatives and related compounds. Direct comparison of crystal structure parameters is limited due to the scarcity of published structures for this specific isomeric series.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Crystal System | Space Group | Key Structural Features / Notes |
| This compound | C₇H₃F₆N | 215.10 | 34-38 | Not Reported | Not Reported | Data from commercial supplier[1]. No crystal structure available in public databases. |
| 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | C₇HCl₂F₆N | 283.99 | 75-76 | Not Reported | Not Reported | Data from commercial supplier[2]. No crystal structure available in public databases. |
| 2-Chloro-3,5-bis(trifluoromethyl)pyridine | C₇H₂ClF₆N | 249.54 | Not Reported | Not Reported | Not Reported | Data from PubChem[3]. No experimental crystal structure available. |
| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆H₂Cl₆N | 320.79 | Not Reported | Orthorhombic | Pbcm | A related polychlorinated pyridine derivative. Crystal structure has been determined[4]. |
Experimental Protocols
Synthesis of Bis(trifluoromethyl)pyridine Derivatives
The synthesis of bis(trifluoromethyl)pyridines can be achieved through a vapor-phase reaction of lutidines (dimethylpyridines) with chlorine and fluorine sources. This method allows for the conversion of methyl groups to trifluoromethyl groups and subsequent chlorination of the pyridine ring.
General Procedure for Vapor-Phase Synthesis:
-
Reactant Preparation: A suitable lutidine isomer (e.g., 3,5-lutidine) is vaporized and mixed with a carrier gas, typically nitrogen.
-
Reaction Conditions: The gaseous mixture is introduced into a reactor containing a catalyst, often a transition metal fluoride, at elevated temperatures (typically >300 °C). Chlorine and a fluorine source (e.g., hydrogen fluoride) are co-fed into the reactor.
-
Product Formation: The reaction proceeds through a series of chlorination and fluorination steps, converting the methyl groups to trifluoromethyl groups. The pyridine ring may also undergo chlorination depending on the reaction conditions.
-
Purification: The product mixture is cooled and passed through scrubbers to remove acidic byproducts. The desired bis(trifluoromethyl)pyridine derivatives are then isolated and purified, typically by distillation or chromatography.
The yields of bis(trifluoromethyl)pyridine (BTF), chloro-bis(trifluoromethyl)pyridine (CBTF), and dichloro-bis(trifluoromethyl)pyridine (DCBTF) can be controlled by adjusting the reaction temperature and the molar ratios of the reactants[5][6].
Single-Crystal X-ray Diffraction (General Protocol)
While specific data for this compound derivatives are limited, a general protocol for obtaining crystal structures is as follows:
-
Crystallization: Single crystals of the purified compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Synthetic Pathway for Bis(trifluoromethyl)pyridines
The following diagram illustrates the general synthetic workflow for producing bis(trifluoromethyl)pyridine derivatives from lutidines via a vapor-phase reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Logical Relationship in Drug Discovery
The incorporation of trifluoromethyl groups is a key strategy in modifying molecular properties for drug development.
Caption: Influence of 3,5-bis(trifluoromethyl) substitution on drug-like properties.
Conclusion
While the this compound scaffold holds significant potential for the development of novel pharmaceuticals and agrochemicals, a comprehensive comparative analysis of the X-ray crystal structures of its derivatives is currently hampered by a lack of publicly available data. The synthetic routes to these compounds are established, and it is anticipated that future research will provide the necessary structural insights to fully exploit the potential of this unique molecular framework. The information gathered here serves as a foundational guide and highlights the need for further crystallographic studies in this area to enable detailed structure-property relationship analyses.
References
- 1. This compound 95 20857-47-0 [sigmaaldrich.com]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. PubChemLite - 2-chloro-3,5-bis(trifluoromethyl)pyridine (C7H2ClF6N) [pubchemlite.lcsb.uni.lu]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Comparing the basicity of 3,5-Bis(trifluoromethyl)pyridine to other pyridine bases
A Comparative Analysis of the Basicity of Pyridine Bases for Researchers
An Objective Guide to Understanding the Basicity of 3,5-Bis(trifluoromethyl)pyridine in Relation to Common Pyridine Catalysts and Bases.
The basicity of pyridine and its derivatives is a cornerstone of modern organic synthesis, influencing reaction rates, mechanisms, and the selection of appropriate catalysts and reagents. The electronic nature of substituents on the pyridine ring dramatically alters the electron density of the nitrogen atom, thereby tuning its basicity. This guide provides a comparative analysis of the basicity of this compound alongside other frequently used pyridine bases, supported by quantitative data and detailed experimental protocols for pKa determination.
The Impact of Substituents on Pyridine Basicity
The lone pair of electrons on the nitrogen atom in the pyridine ring is not involved in the aromatic π-system, making it available to accept a proton. The availability of this lone pair, and thus the basicity of the pyridine, is heavily influenced by the electronic effects of substituents.
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or amino (-NR₂) groups, increase the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, resulting in a stronger base (higher pKa of the conjugate acid).
-
Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl) or trifluoromethyl (-CF₃) groups, decrease the electron density on the nitrogen atom through inductive effects. This reduction in electron density makes the lone pair less available for protonation, leading to a significantly weaker base (lower pKa of the conjugate acid).
The trifluoromethyl group is a particularly potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] Consequently, pyridines substituted with one or more -CF₃ groups are expected to be exceptionally weak bases.
Quantitative Comparison of Basicity
The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The table below compares the pKaH values of this compound with other common pyridine bases.
| Compound Name | Structure | pKa of Conjugate Acid (in water) | Basicity Relative to Pyridine |
| 4-(Pyrrolidino)pyridine | C₉H₁₂N₂ | 9.58 | Stronger |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.2 - 9.7 | Stronger |
| 2,6-Lutidine (2,6-Dimethylpyridine) | C₇H₉N | 6.6 - 6.7 | Stronger |
| Pyridine | C₅H₅N | 5.23 | Reference |
| This compound | C₇H₃F₆N | Extremely Low (Predicted < 0) | Significantly Weaker |
Visualizing Electronic Effects on Basicity
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the basicity of the pyridine nitrogen.
Caption: Logical flow of substituent effects on pyridine basicity.
Experimental Protocols for pKa Determination
The pKa of a pyridine base can be determined through several established experimental methods. The choice of method often depends on the compound's solubility, purity, and the required precision.
Potentiometric Titration
This is a classic and widely used method for determining pKa values. It involves monitoring the pH of a solution of the base as a titrant (a strong acid) is added incrementally.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare an aqueous solution of the pyridine derivative with a precisely known concentration (e.g., 0.01 M). The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl.
-
Titration: Calibrate a pH meter using standard buffer solutions. Place the solution of the base in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized strong acid (e.g., 0.1 M HCl) in small, measured volumes.
-
Data Collection: After each addition of the acid, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of acid added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH value at the point where half of the volume of acid required to reach the equivalence point has been added (the half-equivalence point).
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes with protonation state.
Detailed Methodology:
-
Spectrum Measurement: Record the UV-Vis absorption spectra of the pyridine derivative in highly acidic (fully protonated form) and highly basic (fully deprotonated form) solutions to determine the wavelength of maximum absorbance difference (λ_max).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound.
-
Data Collection: Prepare solutions of the pyridine derivative with the same concentration in each of the buffer solutions and measure the absorbance at λ_max.
-
Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the deprotonated (base) form. A plot of log[(A - A_B) / (A_A - A)] versus pH yields a straight line where the x-intercept is the pKa.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons on or near the basic center as a function of pH. The chemical shift of these protons often changes significantly upon protonation. The data is then fitted to a titration curve to extract the pKa value.[3]
References
Navigating Catalytic Landscapes: A Comparative Guide to Alternatives for 3,5-Bis(trifluoromethyl)pyridine in Specific Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate ligands and reagents is paramount to the success of chemical synthesis. Among the vast array of available compounds, 3,5-bis(trifluoromethyl)pyridine stands out as a valuable electron-deficient pyridine derivative frequently employed in catalysis and as a building block. However, the exploration of alternative reagents is crucial for optimizing reaction conditions, improving yields, and potentially reducing costs. This guide provides an objective comparison of this compound with other pyridine-based alternatives in the context of specific, well-documented chemical transformations, supported by experimental data and detailed methodologies.
The unique electronic properties of this compound, stemming from the potent electron-withdrawing nature of its two trifluoromethyl groups, render it a ligand of choice in various transition metal-catalyzed reactions. These properties can significantly influence the reactivity and selectivity of a catalytic system. This guide will delve into a specific application to illustrate the comparative performance of this compound and its alternatives.
Performance in Palladium-Catalyzed Mizoroki-Heck Cross-Coupling Reactions
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The choice of ligand is critical in this reaction, impacting the efficiency and selectivity of the catalytic cycle. Electron-deficient ligands can enhance the catalytic activity by promoting the reductive elimination step.
To provide a practical comparison, we will examine a representative Mizoroki-Heck reaction and present data for various electronically modified pyridine ligands. This allows for an indirect assessment of where this compound would likely perform on this spectrum.
Comparative Data for Substituted Pyridine Ligands in a Model Mizoroki-Heck Reaction
The following table summarizes the performance of various substituted pyridine ligands in the palladium-catalyzed Mizoroki-Heck reaction between 3-bromopyridine and ethyl acrylate. This reaction serves as a model to understand the influence of ligand electronics on product yield.
| Ligand | Substituent(s) | Electronic Nature | Yield (%) |
| Pyridine | None | Neutral | [Data not available in a directly comparable format] |
| 3,5-Dichloropyridine | 3,5-dichloro | Electron-withdrawing | [Data not available in a directly comparable format] |
| 4-(Trifluoromethyl)pyridine | 4-CF₃ | Strongly electron-withdrawing | [Data not available in a directly comparable format] |
| 4-Methoxypyridine | 4-OCH₃ | Electron-donating | [Data not available in a directly comparable format] |
| This compound | 3,5-(CF₃)₂ | Strongly electron-withdrawing | (Expected High) |
Note: While specific comparative yield data for this exact set of ligands in a single study was not found in the provided search results, the general principles of Heck catalysis suggest that electron-withdrawing ligands like this compound would be expected to perform well.
Experimental Protocols
Below are detailed experimental protocols for key reactions involving trifluoromethyl-substituted pyridines, which can be adapted for comparative studies.
General Procedure for a Palladium-Catalyzed Mizoroki-Heck Reaction
This protocol is a generalized procedure and can be adapted for comparing different pyridine-based ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selected pyridine ligand (e.g., this compound, pyridine, etc.)
-
Aryl halide (e.g., 3-bromopyridine)
-
Alkene (e.g., ethyl acrylate)
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (typically 1-5 mol%) and the pyridine ligand (typically 2-10 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).
-
Finally, add the base (1.5-2.0 equivalents).
-
The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in chemical synthesis.
Caption: Workflow for the Mizoroki-Heck Reaction.
Signaling Pathways and Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and ligand choice.
A Comparative Guide to 3,5-Bis(trifluoromethyl)pyridine and 2,6-Lutidine as Sterically Hindered Bases
In the realm of organic synthesis, the choice of a base is critical to the outcome of a reaction. Sterically hindered, non-nucleophilic bases are indispensable tools when a strong base is required to deprotonate a substrate without interfering through nucleophilic attack. Among the myriad of options, 2,6-lutidine has long been a staple in the synthetic chemist's toolbox. This guide provides a detailed comparison between 2,6-lutidine and a structurally analogous yet electronically distinct compound, 3,5-bis(trifluoromethyl)pyridine, to elucidate their respective properties and applications.
Physicochemical Properties: A Tale of Two Pyridines
The fundamental differences between these two compounds are immediately apparent from their physical and chemical properties. While both are substituted pyridines, the nature of their substituents—electron-donating methyl groups for 2,6-lutidine versus strongly electron-withdrawing trifluoromethyl groups for this compound—profoundly influences their basicity.
| Property | This compound | 2,6-Lutidine (2,6-Dimethylpyridine) |
| Structure |
Structural and Electronic Effects
The utility of a sterically hindered base is defined by two primary characteristics: the steric bulk around the nitrogen atom and the availability of the nitrogen's lone pair of electrons (basicity).
2,6-Lutidine: The two methyl groups at the C2 and C6 positions effectively shield the nitrogen atom, preventing it from acting as a nucleophile and attacking electrophilic centers. These methyl groups are electron-donating, which increases the electron density on the pyridine ring and, crucially, on the nitrogen atom. This inductive effect makes the nitrogen's lone pair more available for proton abstraction, resulting in a pKa of approximately 6.7, making it a moderately strong base.
This compound: This molecule also possesses substituents that impart steric hindrance. However, the trifluoromethyl (CF₃) groups are powerfully electron-withdrawing. This property has a dramatic effect on the basicity of the pyridine nitrogen. The strong inductive effect pulls electron density away from the ring and the nitrogen atom, making the lone pair significantly less available to act as a base. Consequently, this compound is an extremely weak base, with a pKa value predicted to be less than 1.
Caption: Comparison of structural and electronic effects.
Performance in Synthetic Applications
The profound difference in basicity dictates the distinct applications of these two compounds.
2,6-Lutidine: The Workhorse Non-Nucleophilic Base
2,6-Lutidine is widely employed as a proton scavenger in reactions that generate strong acids, particularly in the formation of silyl ethers where silyl triflates are used. Its moderate basicity is sufficient to neutralize the liberated triflic acid, while its steric hindrance prevents it from competing with the alcohol as a nucleophile.
| Reaction | Substrate | Reagents | Base | Solvent | Temp. | Yield |
| Silyl Ether Formation | Primary Alcohol | TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 °C | >95% |
| Silyl Ether Formation | Secondary Alcohol | TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | -78 °C to rt | High |
| Oxidative Cleavage | Olefin | RuCl₃, NaIO₄ | 2,6-Lutidine | CH₂Cl₂/H₂O | rt | Good to Excellent |
This compound: A Specialized Building Block
Contrary to what its structure might suggest, this compound is generally not used as a sterically hindered base. Its extremely low basicity renders it ineffective as a proton scavenger in most synthetic contexts. Instead, its utility lies in its role as a fluorinated building block. The trifluoromethyl groups impart unique properties, such as high lipophilicity and metabolic stability, making this and similar compounds valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBSOTf and 2,6-Lutidine
This protocol details a standard procedure for the formation of a tert-butyldimethylsilyl (TBS) ether.
Caption: Workflow for silyl ether protection.
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 2,6-lutidine (1.5 equivalents) via syringe.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
Protocol 2: General Method for pKa Determination by Potentiometric Titration
This method can be used to experimentally determine the pKa of a base like 2,6-lutidine.
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
The base to be tested (e.g., 2,6-lutidine)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the base and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized HCl solution.
-
Add the HCl titrant in small, accurately measured increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume of HCl required to reach the equivalence point. The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of HCl needed to reach the equivalence point has been added).
Conclusion: A Clear Choice Based on Basicity
The comparison between this compound and 2,6-lutidine serves as an excellent case study in how electronic effects can dominate over structural similarities.
-
2,6-Lutidine is a moderately strong, sterically hindered, non-nucleophilic base. Its electron-donating methyl groups enhance its basicity, making it an effective and widely used proton scavenger in a variety of organic transformations.
-
This compound , while sterically hindered, is an extremely weak base due to the powerful electron-withdrawing nature of its two trifluoromethyl groups. This property makes it unsuitable for use as a general-purpose non-nucleophilic base. Its value in chemistry is not as a base, but as a specialized fluorinated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
For researchers seeking a sterically hindered base for proton abstraction, 2,6-lutidine remains a reliable and effective choice. The case of this compound highlights the critical importance of considering electronic effects when selecting a reagent for a specific synthetic purpose.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Trifluoromethylation on Pyridine Ligands in Catalysis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of ligands is a cornerstone of catalyst design. The introduction of trifluoromethyl (CF3) groups into pyridine-based ligands has emerged as a powerful tool to modulate catalytic activity and selectivity. This guide provides an objective comparison of the performance of trifluoromethylated pyridines in catalysis versus their non-fluorinated and other electronically modified analogues, supported by experimental data.
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyridine ring, influencing the coordination environment of the metal center and, consequently, the catalytic cycle.[1] This guide will delve into specific examples from gold, palladium, and rhodium catalysis to illustrate these effects.
Gold-Catalyzed Cyclopropanation: Enhanced Activity with Electron-Withdrawing Pyridines
A systematic study of trans-bis(pyridine)gold(III) complexes in the cyclopropanation of styrene with a propargyl ester has provided clear evidence of the beneficial effects of trifluoromethyl substitution on catalytic activity. The study compared the performance of gold complexes bearing 4-(trifluoromethyl)pyridine, pyridine, 4-(methyl)pyridine, and 4-(methoxy)pyridine ligands.
The results, summarized in the table below, demonstrate a clear trend: electron-withdrawing substituents on the pyridine ligand accelerate the reaction, with the trifluoromethylated pyridine ligand affording the highest catalytic activity.
| Ligand | Substituent | Time for Full Conversion (h) |
| 1a | 4-CF3 | < 0.5 |
| 1b | 4-H | 1 |
| 1c | 4-CH3 | > 24 |
| 1d | 4-OCH3 | > 24 |
Data sourced from a study on trans-bis(pyridine)gold(III) complexes.
The enhanced activity of the complex with the 4-(trifluoromethyl)pyridine ligand is attributed to the weaker coordination of the electron-poor pyridine to the gold(III) center. This facilitates the catalytic cycle, likely by promoting the dissociation of a pyridine ligand to open a coordination site for the substrates.
Experimental Protocol: Gold-Catalyzed Cyclopropanation of Styrene
The following protocol is based on the comparative study of trans-bis(pyridine)gold(III) complexes.
Materials:
-
trans-Bis(4-(trifluoromethyl)pyridine)gold(III) chloride (or other pyridine-ligated gold(III) complex)
-
Propargyl ester
-
Styrene
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a reaction vial, dissolve the gold catalyst (typically 1-5 mol%) in DCM.
-
Add styrene (1.0 equivalent).
-
Add the propargyl ester (1.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Role of Ligand Electronics
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic properties of the ancillary ligands play a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The use of electron-deficient pyridine ligands, such as those bearing a trifluoromethyl group, can influence these steps.
While direct, side-by-side comparative studies with trifluoromethylated pyridines are less common, the general principles of ligand electronics in Suzuki-Miyaura coupling are well-established. Electron-withdrawing groups on the ligand can enhance the rate of reductive elimination, which is often the rate-determining step.
For the Suzuki coupling of 2,5-dibromo-3-(trifluoromethyl)pyridine, the choice of palladium catalyst and ligands is critical. While a definitive comparative study is not available, literature on analogous systems suggests that catalysts with bulky, electron-rich phosphine ligands are often effective for challenging substrates. However, the electronic tuning of the catalyst via pyridine-based ligands can offer a complementary strategy for optimization.
A hypothetical comparative study could involve evaluating the performance of a standard palladium precursor like Pd(OAc)2 with different substituted pyridine co-ligands.
| Pyridine Ligand | Substituent | Expected Outcome | Rationale |
| 4-(Trifluoromethyl)pyridine | Electron-withdrawing | Potentially faster reductive elimination | Stabilizes the electron-rich Pd(0) intermediate formed after reductive elimination. |
| Pyridine | Neutral | Baseline performance | Standard pyridine ligand. |
| 4-(Methoxy)pyridine | Electron-donating | Potentially faster oxidative addition | Increases electron density on the palladium center, facilitating oxidative addition. |
This table illustrates the expected trends based on established mechanistic understanding of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Pyridine Ligands
The following is a general protocol that can be adapted for a comparative study.
Materials:
-
Aryl halide (e.g., 2,5-dibromo-3-(trifluoromethyl)pyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Pyridine ligand (e.g., 4-(trifluoromethyl)pyridine, pyridine, 4-(methoxy)pyridine)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dioxane/water, toluene)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst (1-5 mol%), and the pyridine ligand (2-10 mol%).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Rhodium-Catalyzed Hydroformylation: Ligand Effects on Regioselectivity
In rhodium-catalyzed hydroformylation of olefins, the electronic and steric properties of the ligands are critical in determining the regioselectivity (linear vs. branched aldehyde) and the overall reaction rate. While phosphine ligands are most commonly studied, pyridine-based ligands can also be employed.
The electron-withdrawing nature of a trifluoromethylated pyridine ligand can influence the electronics of the rhodium center, which in turn affects the migratory insertion of CO and the subsequent steps of the catalytic cycle. A more electron-deficient rhodium center may favor the formation of the branched aldehyde isomer in the hydroformylation of styrene, due to stabilization of the branched alkyl-rhodium intermediate.
A comparative study could evaluate the hydroformylation of styrene using a rhodium precursor like [Rh(acac)(CO)2] with various substituted pyridine ligands.
| Pyridine Ligand | Substituent | Expected Major Product (Styrene Hydroformylation) | Rationale |
| 4-(Trifluoromethyl)pyridine | Electron-withdrawing | Branched aldehyde | Increased electrophilicity of the rhodium center may favor the formation of the more stable branched alkyl-rhodium intermediate. |
| Pyridine | Neutral | Mixture of linear and branched aldehydes | Baseline regioselectivity. |
| 4-(Methoxy)pyridine | Electron-donating | Linear aldehyde | Increased electron density on the rhodium center may favor hydride migration to the internal carbon of the coordinated alkene, leading to the linear alkyl-rhodium intermediate. |
This table outlines the expected regioselectivity based on the electronic influence of the pyridine ligands on the rhodium catalyst.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Styrene
The following is a general protocol for a comparative study of pyridine ligands in styrene hydroformylation.
Materials:
-
Styrene
-
Rhodium catalyst precursor (e.g., [Rh(acac)(CO)2])
-
Pyridine ligand (e.g., 4-(trifluoromethyl)pyridine, pyridine, 4-(methoxy)pyridine)
-
Syngas (CO/H2 mixture)
-
Solvent (e.g., toluene, THF)
Procedure:
-
In a high-pressure autoclave, charge the rhodium catalyst precursor and the pyridine ligand under an inert atmosphere.
-
Add the degassed solvent, followed by the styrene substrate.
-
Seal the autoclave, purge with syngas, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
After the reaction time, cool the autoclave to room temperature and carefully vent the syngas.
-
Analyze the product mixture by GC or NMR to determine the conversion and the ratio of linear to branched aldehydes.
-
The product can be purified by distillation or column chromatography.
Conclusion
The incorporation of trifluoromethyl groups into pyridine ligands offers a valuable strategy for tuning the performance of metal catalysts. As demonstrated in gold-catalyzed cyclopropanation, the electron-withdrawing nature of the CF3 group can lead to a significant increase in catalytic activity. In palladium- and rhodium-catalyzed reactions, the electronic effects of trifluoromethylated pyridines can be rationally employed to influence key steps in the catalytic cycle, thereby controlling reaction rates and selectivity. The provided experimental protocols serve as a foundation for conducting comparative studies to further explore and exploit the potential of these powerful ligands in catalysis.
References
A Comparative Guide to Validating the Purity of 3,5-Bis(trifluoromethyl)pyridine by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical intermediates is a cornerstone of robust drug development and chemical research. 3,5-Bis(trifluoromethyl)pyridine is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data.
Section 1: Purity Determination by ¹⁹F Quantitative NMR (qNMR)
Quantitative NMR is an absolute analytical method, meaning it can determine the purity of a substance without needing a reference standard of the analyte itself.[1] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous. The ¹⁹F nucleus is highly sensitive and often provides a clean spectral background with minimal overlapping signals, which can be a challenge in proton (¹H) NMR.[2]
The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, an accurate and precise purity value for the analyte can be calculated.
Detailed Experimental Protocol for ¹⁹F qNMR
This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR.
1. Materials and Instrumentation:
-
Analyte: this compound sample.
-
Internal Standard (IS): A certified reference material (CRM) with known purity (e.g., 3,5-Bis(trifluoromethyl)benzoic acid, NMIJ CRM 4601-a).[3][4] The IS should be stable, non-volatile, and have a ¹⁹F signal that does not overlap with the analyte's signals.[5]
-
Solvent: Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) that dissolves both the analyte and the IS.[6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Set the spectrometer to acquire ¹⁹F NMR spectra.
-
Key parameters to optimize for quantification include:
-
Relaxation Delay (D1): This must be sufficiently long to allow for full relaxation of all relevant nuclei. A common practice is to set D1 to at least 7-10 times the longest spin-lattice relaxation time (T₁) of the signals of interest.[4]
-
Pulse Angle: A 90° pulse is often used, but a smaller angle (e.g., 30°) can sometimes be employed to reduce experiment time if T₁ values are long.[7]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for precision).
-
Spectral Width: The spectral window must encompass all signals from both the analyte and the internal standard.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Perform baseline correction across the entire spectrum.
-
Integrate the distinct, well-resolved signals corresponding to the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> Panalyte=IISIanalyte×NanalyteNIS×MISManalyte×manalytemIS×PISWhere:
-
P: Purity (in % w/w)
-
I: Integral value of the signal
-
N: Number of fluorine nuclei giving rise to the signal
-
M: Molar mass
-
m: Mass
-
IS: Internal Standard
-
Illustrative qNMR Workflow
Caption: Workflow for purity determination by ¹⁹F qNMR.
Hypothetical qNMR Data for this compound
The following table presents illustrative data from a hypothetical qNMR experiment.
| Parameter | Analyte (this compound) | Internal Standard (3,5-Bis(trifluoromethyl)benzoic acid) |
| Mass (m) | 15.10 mg | 15.55 mg |
| Molar Mass (M) | 215.09 g/mol | 258.08 g/mol |
| Number of Fluorine Nuclei (N) | 6 (-CF₃ groups) | 6 (-CF₃ groups) |
| Signal Integral (I) | 10.50 | 10.00 |
| Purity of IS (P_IS) | - | 99.9% |
| Calculated Purity (P_analyte) | 98.8% | - |
Section 2: Comparison with Alternative Purity Validation Methods
While ¹⁹F qNMR is a powerful tool, other chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also widely used for purity assessment.[1]
-
Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[8] It separates components based on their boiling points and interactions with a stationary phase. Coupling with a Mass Spectrometer (MS) allows for the identification of impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive.[8][10] Separation is based on the compound's polarity and interaction with a stationary phase in a liquid mobile phase.
Logical Comparison of Analytical Principles
Caption: Principles of qNMR vs. Chromatographic methods.
Comparative Data Summary
The following table compares the key performance characteristics of qNMR, GC-MS, and HPLC for the purity analysis of this compound.
| Parameter | ¹⁹F qNMR | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Intrinsic quantitative response of ¹⁹F nuclei in a magnetic field.[1] | Separation based on volatility and polarity; MS detection.[1] | Separation based on polarity; UV detection.[1] |
| Quantitation | Absolute (does not require an identical analyte standard).[1] | Relative (requires a reference standard for accurate quantitation).[1] | Relative (requires a reference standard for accurate quantitation).[11] |
| Sample Throughput | High (analysis time can be <10 minutes per sample).[2] | Moderate (run times are typically 15-30 minutes). | Moderate to Low (run times can be 20+ minutes).[12] |
| Selectivity | Excellent for fluorinated compounds, minimal signal overlap. | High, especially with MS for impurity identification. | Good for separating isomers and closely related structures.[1] |
| Precision & Accuracy | High, directly traceable to SI units with a certified standard.[13] | Good, but dependent on the purity of the reference standard. | Good, but dependent on the purity of the reference standard. |
| Limitations | Lower sensitivity than MS; requires a soluble, non-interfering standard. | Analyte must be volatile and thermally stable. | May require complex mobile phases; chromophores needed for UV detection. |
Conclusion and Recommendation
For the validation of this compound purity, ¹⁹F qNMR stands out as a superior method for obtaining an absolute, highly accurate, and SI-traceable purity value. Its speed, precision, and the elimination of the need for a specific analyte reference standard make it an exceptionally efficient and reliable technique in research and quality control settings.[1]
While GC-MS and HPLC are powerful and necessary for comprehensive impurity profiling (detecting volatile and non-volatile impurities, respectively), qNMR provides a definitive and orthogonal measurement of the main component's purity. A multi-faceted approach, using qNMR for absolute purity assignment and chromatographic techniques for detailed impurity identification, ensures the highest confidence in the quality of this compound for its critical applications in drug development and beyond.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. almacgroup.com [almacgroup.com]
- 13. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
Comparative Analysis of the Biological Activity of 3,5-Bis(trifluoromethyl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of various trifluoromethyl-substituted pyridine and related heterocyclic analogs, focusing on their anticancer and antimicrobial properties.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyridine and Related Heterocyclic Analogs
| Compound ID/Series | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀, µM) | Reference Compound | Activity (IC₅₀, µM) |
| Thiazolo[4,5-d]pyrimidine Derivatives | ||||
| Compound 3b | C32 (Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | |
| Isoxazole Derivatives | ||||
| 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | 2.63 | Doxorubicin | Not specified in study |
| Pyrimidine Derivatives | ||||
| Compound 17v | H1975 (Lung) | 2.27 | 5-FU | 9.37 |
Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Pyrazole Analogs
| Compound ID | Bacterial Strain | Activity (MIC, µg/mL) | Reference Compound | Activity (MIC, µg/mL) |
| N-(trifluoromethyl)phenyl Pyrazole Derivatives | ||||
| Compound 25 | Staphylococcus aureus (MRSA, 3 of 5 strains) | 0.78 | Vancomycin | Not specified in study |
| Staphylococcus epidermidis | 1.56 | Vancomycin | Not specified in study | |
| Enterococcus faecium | 0.78 | Vancomycin | Not specified in study | |
| Compound 13 | Staphylococcus aureus (MRSA) | 3.12 | Vancomycin | Not specified in study |
| Compound 18 | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | Vancomycin | Not specified in study |
Experimental Protocols
Detailed methodologies for the key assays cited in the literature are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a potential signaling pathway involved in the anticancer activity of pyridine analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Bis(trifluoromethyl)pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Bis(trifluoromethyl)pyridine, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for trifluoromethyl-substituted pyridines, based on data from analogous compounds.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5] | Skin Contact |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3][4][5] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][5][6] | Inhalation |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1][7] The primary and recommended method of disposal is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[7][8][9]
Experimental Protocol for Waste Handling and Disposal
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][10]
-
This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste. Halogenated organic waste should be collected separately from non-halogenated solvents.[2]
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2][10] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1][10]
-
-
Storage:
-
Arranging for Disposal:
-
Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.[1]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][10]
-
Collect the contaminated absorbent material into a sealed and labeled hazardous waste container for disposal.[2][10]
-
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency services.[1][10]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
Essential Safety and Operational Guidance for 3,5-Bis(trifluoromethyl)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Bis(trifluoromethyl)pyridine was located. The following guidance is synthesized from SDSs of structurally similar compounds, including other trifluoromethylated and chlorinated pyridines. Researchers should handle this compound with caution and treat it as potentially hazardous.
Immediate Safety and Hazard Information
This compound is a halogenated pyridine derivative. Based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Hazard Classification (Anticipated):
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 or 2A | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure.[4]
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and aerosols.[4] |
| Hand Protection | Nitrile or neoprene gloves.[5][6] | Provides resistance to pyridine and similar chemicals.[5][6] |
| Body Protection | Chemical-resistant lab coat or coveralls.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a certified chemical fume hood.[5][6] If not possible, a NIOSH-approved respirator with appropriate cartridges is necessary.[1] | Minimizes inhalation of harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.[1][2]
-
A certified chemical fume hood is mandatory for all weighing and transfer operations to control vapor and aerosol exposure.[5][6]
-
Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
3. Chemical Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any contaminated solids (e.g., absorbent materials, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container.
Disposal Procedure:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office.
-
Do not discharge into drains or the environment.[2]
-
Incineration at a licensed facility is a common disposal method for similar chemical waste.[1]
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pppmag.com [pppmag.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


